molecular formula C34H37F6N3O5 B8103263 Sms2-IN-1

Sms2-IN-1

Cat. No.: B8103263
M. Wt: 681.7 g/mol
InChI Key: JDQOICVJUDEXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SMS2-IN-1 is a small molecule inhibitor identified for its targeted activity against sphingomyelin synthase 2 (SMS2), a key enzyme in sphingolipid metabolism. SMS2 catalyzes the synthesis of sphingomyelin from ceramide and phosphatidylcholine, playing a critical role in maintaining membrane lipid composition and generating lipid signaling molecules. Research indicates that SMS2 activity influences the development of atherosclerosis, with knockout mouse models showing reduced plasma sphingomyelin levels and liver-specific overexpression models demonstrating increased levels, establishing a direct link between SMS2 and plasma sphingomyelin metabolism . Furthermore, studies connect SMS2 to obesity, insulin resistance, and cancer pathogenesis . Inhibition of SMS2 presents a promising research strategy for investigating these metabolic diseases and cancer biology. This compound provides researchers with a tool to modulate this pathway, potentially reducing sphingomyelin biosynthesis, altering ceramide and diacylglycerol levels, and disrupting lipid raft integrity in cell membranes, which is crucial for signal transduction in diseases such as breast cancer . This product is intended for research applications in biochemistry, cell biology, and pharmacology. It is supplied as a solid and should be stored at -20°C. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(1-methylcyclopropyl) 4-[3-[3-[[3,5-bis(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxoquinolin-4-yl]oxypropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37F6N3O5/c1-32(12-13-32)48-31(46)43-14-10-21(11-15-43)7-6-16-47-28-25-8-4-5-9-26(25)42(3)30(45)27(28)29(44)41(2)20-22-17-23(33(35,36)37)19-24(18-22)34(38,39)40/h4-5,8-9,17-19,21H,6-7,10-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQOICVJUDEXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=CC=CC=C43)C)C(=O)N(C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Sms2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sms2-IN-1 is a potent and highly selective small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme pivotal in the final step of sphingomyelin biosynthesis. By catalytically inhibiting SMS2, this compound modulates the cellular balance of key bioactive lipids, including sphingomyelin, ceramide, and diacylglycerol. This alteration has profound downstream effects on critical signaling pathways, notably attenuating pro-inflammatory responses through the NF-κB pathway and enhancing insulin sensitivity via the IRS-1/Akt/GSK-3β pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through direct, competitive inhibition of Sphingomyelin Synthase 2 (SMS2). SMS2 is a key enzyme located at the plasma membrane and Golgi apparatus that catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG)[1][2]. By selectively binding to the catalytic domain of SMS2, this compound blocks this conversion. Mutational analyses have identified that the amino acid residues S227 and H229 within the catalytic domain of SMS2 are crucial for the binding of the inhibitor[2]. This inhibition leads to a decrease in the cellular levels of sphingomyelin and DAG, and a concurrent increase in the substrate, ceramide[3]. These alterations in lipid composition within the plasma membrane and its microdomains, such as lipid rafts, disrupt the spatial organization and function of transmembrane receptors and associated signaling proteins, thereby modulating downstream cellular processes[1][3].

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

ParameterValueDescriptionReference
IC50 (SMS2) 6.5 nMThe half-maximal inhibitory concentration against human SMS2 enzyme activity.[4]
Kd 37 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to SMS2.[4]
IC50 (SMS1) 1000 nMThe half-maximal inhibitory concentration against human SMS1, demonstrating selectivity.[4]
Selectivity ~150-foldThe ratio of IC50 for SMS1 to SMS2, highlighting the high selectivity for SMS2.[4]

Impact on Key Signaling Pathways

The primary mechanism of this compound, the inhibition of SMS2, leads to the modulation of at least two critical signaling pathways with significant therapeutic implications.

Attenuation of the NF-κB Signaling Pathway

Inhibition of SMS2 by this compound has been shown to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. The reduction in sphingomyelin levels in the plasma membrane, particularly within lipid rafts, impairs the proper assembly and function of receptor complexes that initiate NF-κB signaling, such as the TNF receptor-1 (TNFR1) and Toll-like receptor 4 (TLR4)[1][3]. Specifically, SMS2 deficiency has been demonstrated to reduce the recruitment of TNFR1 to lipid rafts upon TNF-α stimulation and diminish the abundance of the TLR4-MD2 complex on the macrophage surface following LPS stimulation[1][3]. This impaired receptor signaling cascade leads to reduced degradation of IκBα, the inhibitory protein of NF-κB. Consequently, the translocation of the active p50/p65 NF-κB dimer to the nucleus is inhibited, leading to a downregulation of the transcription of pro-inflammatory genes[1][3].

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds IKK IKK Complex TNFR1->IKK Activates TLR4->IKK Activates SMS2 SMS2 SMS2->TNFR1 Maintains Lipid Raft Integrity for Receptor Function SMS2->TLR4 Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Enhancement of the IRS-1/Akt/GSK-3β Signaling Pathway

Conversely, inhibition of SMS2 has been demonstrated to ameliorate insulin resistance by positively modulating the IRS-1/Akt/GSK-3β signaling pathway[5]. A decrease in sphingomyelin levels due to SMS2 inhibition leads to an increase in the phosphorylation of Insulin Receptor Substrate 1 (IRS-1)[5]. This enhanced IRS-1 activity promotes the activation of Phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt (also known as Protein Kinase B)[5]. Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β)[5][6][7]. The inactivation of GSK-3β promotes glycogen synthesis and improves glucose metabolism, thereby enhancing insulin sensitivity[5][6].

IRS1_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates (Activates) SMS2 SMS2 SMS2->IRS1 Inhibition of SMS2 enhances phosphorylation Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes

Caption: Enhancement of IRS-1/Akt/GSK-3β Signaling by this compound.

Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action rely on a suite of specialized biochemical and cell-based assays.

High-Throughput Mass Spectrometry-Based SMS2 Enzyme Assay

This assay is designed for the direct measurement of SMS2 enzymatic activity and is suitable for high-throughput screening of inhibitors.

Objective: To quantify the production of sphingomyelin from ceramide catalyzed by SMS2.

Materials:

  • Recombinant human SMS2 enzyme

  • C6-Ceramide (N-hexanoyl-D-erythro-sphingosine) as substrate

  • Phosphatidylcholine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • This compound or other test compounds

  • Acetonitrile with 0.1% formic acid (for quenching and extraction)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a reaction mixture containing assay buffer, phosphatidylcholine, and recombinant human SMS2 enzyme.

  • Add this compound or test compound at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the C6-Ceramide substrate.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

  • Quench the reaction by adding cold acetonitrile containing an internal standard (e.g., a deuterated sphingomyelin analog).

  • Centrifuge the samples to pellet precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Inject the samples into an LC-MS/MS system.

  • Separate the C6-sphingomyelin product from the C6-ceramide substrate using a suitable C18 liquid chromatography column.

  • Quantify the amount of C6-sphingomyelin produced using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Calculate the percent inhibition of SMS2 activity at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SMS2 Activity Assay

This assay measures the activity of SMS2 within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Objective: To determine the effect of this compound on SMS2 activity in intact cells.

Materials:

  • A suitable cell line (e.g., HEK293 or HeLa cells) overexpressing human SMS2.

  • Cell culture medium and supplements.

  • Fluorescent ceramide analog (e.g., NBD-C6-ceramide) or a non-fluorescent ceramide for MS detection.

  • This compound or other test compounds.

  • Phosphate-buffered saline (PBS).

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector or an LC-MS/MS system.

Procedure:

  • Seed the SMS2-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or test compound for a specified duration (e.g., 2-4 hours).

  • Add the fluorescent or non-fluorescent ceramide analog to the cell culture medium and incubate for an additional period (e.g., 1-2 hours) to allow for cellular uptake and metabolism.

  • Wash the cells with PBS to remove excess substrate.

  • Lyse the cells and extract the lipids using an appropriate solvent system.

  • Dry the lipid extract and reconstitute it in a suitable solvent for analysis.

  • Inject the lipid extract into an HPLC system to separate the fluorescent sphingomyelin product from the ceramide substrate, followed by fluorescence detection. Alternatively, use LC-MS/MS for quantification.

  • Quantify the amount of sphingomyelin produced in treated versus untreated cells.

  • Calculate the percent inhibition of cellular SMS2 activity and determine the IC50 value.

Experimental and Drug Discovery Workflow

The discovery and characterization of a selective enzyme inhibitor like this compound follows a structured workflow, from initial screening to in-depth mechanistic studies.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_MoA_Details Mechanism of Action Elucidation cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (e.g., this compound) Hit_to_Lead->Lead_Compound Selectivity Selectivity Profiling (vs. SMS1, other enzymes) Lead_Compound->Selectivity Cell_Assay Cell-Based Potency (Cellular IC50) Lead_Compound->Cell_Assay MoA Mechanism of Action Studies Lead_Compound->MoA PK_PD Pharmacokinetics & Pharmacodynamics Lead_Compound->PK_PD Lipidomics Lipidomic Analysis (SM, Cer, DAG levels) MoA->Lipidomics Signaling Signaling Pathway Analysis (Western Blot, etc.) MoA->Signaling Binding Target Engagement & Binding Site Mapping MoA->Binding Efficacy Efficacy in Disease Models (e.g., Inflammation, Diabetes) PK_PD->Efficacy

Caption: Drug Discovery and Characterization Workflow for an SMS2 Inhibitor.

Conclusion

This compound is a powerful research tool for investigating the biological roles of SMS2. Its high potency and selectivity make it invaluable for dissecting the intricate signaling pathways regulated by sphingomyelin metabolism. The inhibitory action of this compound on the pro-inflammatory NF-κB pathway and its enhancing effect on the insulin-sensitizing IRS-1/Akt/GSK-3β pathway highlight the therapeutic potential of targeting SMS2 for a range of metabolic and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of SMS2 inhibitors as a novel class of therapeutic agents.

References

Sms2-IN-1 as a selective inhibitor of sphingomyelin synthase 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingomyelin (SM) is a critical component of cellular membranes and a key player in various signaling pathways. The synthesis of SM is primarily catalyzed by two isoforms of sphingomyelin synthase, SMS1 and SMS2. While both enzymes perform the same catalytic function—transferring a phosphocholine head group from phosphatidylcholine (PC) to ceramide to produce SM and diacylglycerol (DAG)—their distinct subcellular localizations suggest non-redundant roles.[1][2][3] SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is located at the plasma membrane.[3][4][5]

Growing evidence implicates SMS2 in the pathophysiology of several diseases, including atherosclerosis, inflammation, obesity, and certain cancers.[1] Genetic knockout studies in mice have demonstrated that a deficiency in SMS2 can lead to reduced inflammatory responses and protection against diet-induced atherosclerosis.[4][6][7][8] This has positioned SMS2 as a promising therapeutic target. Sms2-IN-1 has emerged as a potent and highly selective small-molecule inhibitor of SMS2, providing a valuable chemical tool to probe the enzyme's function and assess its therapeutic potential.[9]

This technical guide provides a comprehensive overview of this compound, including its quantitative biochemical data, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized below for clarity and comparison.

Table 1: Inhibitory Activity of this compound

ParameterValueNotes
SMS2 IC₅₀ 6.5 nMThe half-maximal inhibitory concentration against human SMS2.
SMS2 Kd 37 nMThe dissociation constant, indicating binding affinity for SMS2.
SMS1 IC₅₀ 1000 nMThe half-maximal inhibitory concentration against human SMS1.
Selectivity ~150-foldThe ratio of SMS1 IC₅₀ to SMS2 IC₅₀, highlighting selectivity for SMS2.

Data sourced from MedchemExpress.[9]

Table 2: Comparative Inhibitory Activity of Other Reported SMS2 Inhibitors

CompoundSMS2 IC₅₀Selectivity over SMS1Reference
2-Quinolone Derivative 950 nM>100-foldAdachi R, et al. (2017)
Ly93 91 nM>1400-foldBioKB[10]
Thiophene Carboxamide (14l) 28 nMNot specifiedPubMed[11]

Mechanism of Action and Signaling Pathways

This compound exerts its effect through direct, selective inhibition of the enzymatic activity of sphingomyelin synthase 2. This inhibition disrupts the normal balance of key lipid signaling molecules at the plasma membrane.

Core SMS2 Enzymatic Reaction

SMS2 is an integral membrane protein that catalyzes the final step in sphingomyelin biosynthesis at the plasma membrane. The inhibition of this reaction by this compound has significant downstream consequences.

SMS2_Pathway Cer Ceramide SMS2 SMS2 (Plasma Membrane) Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM Synthesis DAG Diacylglycerol (DAG) SMS2->DAG Synthesis Inhibitor This compound Inhibitor->SMS2 Inhibition NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMS2 SMS2 SM Sphingomyelin SMS2->SM synthesizes Rafts Lipid Raft Integrity SM->Rafts maintains Receptor TNFR1 / TLR4 Clustering Rafts->Receptor enables IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates Inhibitor This compound Inhibitor->SMS2 HTS_Workflow start Start prep Prepare Assay Plate (e.g., 384-well) start->prep add_cpd Dispense Compound Library (1 compound/well) prep->add_cpd add_enz Add SMS2 Enzyme Preparation add_cpd->add_enz preincubate Pre-incubate (Compound + Enzyme) add_enz->preincubate add_sub Initiate Reaction (Add Ceramide + PC Substrates) preincubate->add_sub incubate Incubate at 37°C add_sub->incubate quench Quench Reaction (e.g., add organic solvent) incubate->quench analyze Analyze by HT-MS (e.g., RapidFire-MS) quench->analyze data Data Analysis (Quantify SM product) analyze->data hits Identify Primary Hits (% Inhibition > Threshold) data->hits end End hits->end

References

The Role of Sphingomyelin Synthase 2 (SMS2) in Cellular Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Sphingomyelin Synthase 2 (SMS2) is a pivotal enzyme in cellular lipid metabolism, primarily located at the plasma membrane. It catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol, respectively. This single reaction places SMS2 at a critical metabolic nexus, simultaneously consuming the pro-apoptotic lipid, ceramide, while generating two key signaling molecules: sphingomyelin, a crucial component of lipid rafts, and diacylglycerol, a classic second messenger. This guide provides an in-depth examination of SMS2's core functions, its impact on cellular lipid homeostasis, its role in signaling pathways, and its emerging significance as a therapeutic target in various diseases.

The Enzymatic Core of SMS2: A Bifunctional Regulator

Sphingomyelin Synthase 2 (SMS2) is an integral membrane protein that belongs to the sphingomyelin synthase family. Its primary and most well-characterized function is the final step in the de novo synthesis of sphingomyelin (SM).

The Reaction

SMS2 transfers a phosphocholine headgroup from phosphatidylcholine (PC) onto the primary hydroxyl group of ceramide (Cer). This reaction yields two products with significant biological roles: sphingomyelin (SM) and diacylglycerol (DAG).

The core reaction is as follows:

Ceramide + Phosphatidylcholine <--> Sphingomyelin + Diacylglycerol

This enzymatic activity is crucial for maintaining the balance between these four key lipid species at the plasma membrane, where SMS2 is predominantly localized.

Visualizing the SMS2 Reaction

The diagram below illustrates the central reaction catalyzed by SMS2, highlighting the conversion of substrates into biologically active products.

SMS2_Reaction sub Substrates cer Ceramide pc Phosphatidylcholine prod Products sm Sphingomyelin dag Diacylglycerol sms2 SMS2 cer->sms2 pc->sms2 sms2->sm sms2->dag

Caption: The core enzymatic reaction catalyzed by SMS2.

Quantitative Impact of SMS2 on Lipid Profiles

Modulation of SMS2 activity, through genetic knockout, knockdown, or inhibition, has a profound and measurable impact on the cellular lipidome. The enzyme's activity directly influences the steady-state levels of its substrates and products.

Effects of SMS2 Deletion/Inhibition

Studies using SMS2 knockout (KO) mice and specific inhibitors have provided quantitative insights into its role. A consistent finding is that the absence or inhibition of SMS2 leads to a significant reduction in SM levels and an accumulation of ceramide, particularly at the plasma membrane.

Table 1: Summary of Quantitative Changes in Lipid Profiles upon SMS2 Modulation

Model System Modulation Lipid Analyzed Observed Change Reference
Mouse LiverSMS2 Knockout (KO)Plasma Sphingomyelin~40-50% Decrease
Mouse MacrophagesSMS2 Knockout (KO)Cellular Ceramide~2-fold Increase
Human Aortic Endothelial CellsSMS2 InhibitionCellular DiacylglycerolSignificant Decrease
Mouse PlasmaSMS2 Knockout (KO)Plasma Diacylglycerol~40% Decrease
HeLa CellsSMS2 Knockdown (siRNA)Cellular Sphingomyelin~30% Decrease
Mouse BrainSMS2 Knockout (KO)Ceramide (C18:0)~50% Increase

SMS2-Mediated Signaling Pathways

By controlling the levels of ceramide, DAG, and SM, SMS2 acts as a critical gatekeeper for multiple downstream signaling cascades. Its position at the plasma membrane allows it to directly influence pathways initiated by extracellular stimuli.

DAG-PKC Signaling

The DAG produced by SMS2 is a canonical activator of Protein Kinase C (PKC). This pathway is fundamental to numerous cellular processes, including cell proliferation, differentiation, and inflammation.

Ceramide-Mediated Apoptosis

Ceramide is a well-established pro-apoptotic lipid. By consuming ceramide, SMS2 activity generally promotes cell survival. Conversely, inhibition or downregulation of SMS2 can lead to ceramide accumulation, triggering apoptosis and cellular stress responses.

Sphingomyelin and Lipid Raft Integrity

Sphingomyelin is a primary constituent of lipid rafts—specialized membrane microdomains that organize signaling proteins and receptors. By regulating local SM synthesis, SMS2 is crucial for the structural integrity and function of these rafts, thereby influencing receptor signaling (e.g., TNF-R1).

Visualizing SMS2 Signaling Networks

The following diagram illustrates the central role of SMS2 in integrating different signaling pathways at the plasma membrane.

SMS2_Signaling_Pathway SMS2 Signaling Hub at the Plasma Membrane cluster_membrane Plasma Membrane SMS2 SMS2 Cer Ceramide SMS2->Cer Consumes SM Sphingomyelin SMS2->SM Product DAG Diacylglycerol SMS2->DAG Product Cer->SMS2 Substrate Apoptosis Apoptosis / Stress Response Cer->Apoptosis Promotes PC PC PC->SMS2 Substrate Raft Lipid Raft Integrity SM->Raft Maintains PKC PKC DAG->PKC Activates ReceptorSignaling Receptor Signaling (e.g., TNF-R1) Raft->ReceptorSignaling Enables Proliferation Proliferation / Inflammation PKC->Proliferation Promotes

Caption: SMS2 as a signaling hub at the plasma membrane.

Experimental Protocols for Studying SMS2

Assessing the function of SMS2 requires a multi-faceted approach, combining enzymatic assays with advanced lipidomics and cellular models.

SMS2 Activity Assay (In Vitro)

This protocol provides a general framework for measuring SMS2 enzymatic activity in cell or tissue lysates.

Objective: To quantify the rate of conversion of a labeled ceramide substrate into sphingomyelin.

Materials:

  • Cell/tissue lysate containing SMS2

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Fluorescently-labeled ceramide (e.g., NBD-C6-Ceramide)

  • Phosphatidylcholine (PC) substrate

  • Organic solvents for extraction (e.g., Chloroform:Methanol mixture)

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC mobile phase (e.g., chloroform:methanol:acetic acid:water)

  • Fluorescence imager

Methodology:

  • Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing membrane proteins. Determine total protein concentration via a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 50-100 µg) with the reaction buffer.

  • Substrate Addition: Add PC and NBD-C6-Ceramide to initiate the reaction. The substrates are often added in a detergent like Triton X-100 to ensure solubility.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding a 2:1 chloroform:methanol solution. Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Analysis: Carefully collect the lower organic phase, dry it under nitrogen gas, and resuspend in a small volume of chloroform. Spot the resuspended lipids onto a TLC plate.

  • Chromatography: Develop the TLC plate in the prepared mobile phase. This will separate the product (NBD-C6-SM) from the unreacted substrate (NBD-C6-Ceramide).

  • Quantification: Visualize the plate using a fluorescence imager. Quantify the intensity of the spots corresponding to NBD-C6-SM and calculate the specific activity (e.g., in pmol/min/mg protein).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the impact of SMS2 modulation on cellular lipid profiles.

SMS2_Workflow cluster_analysis Downstream Analysis start Start: Biological Question (e.g., Effect of SMS2 inhibition) model 1. Select Model System (e.g., HeLa cells, Macrophages) start->model modulate 2. Modulate SMS2 (siRNA Knockdown, KO, or Inhibitor Treatment) model->modulate culture 3. Culture & Harvest Cells (Include Control Group) modulate->culture extract 4a. Lipid Extraction (e.g., Bligh-Dyer method) culture->extract lysate 4b. Protein Lysate Preparation culture->lysate lcms 5a. Lipidomics Analysis (LC-MS/MS) Quantify Cer, SM, DAG extract->lcms activity 5b. SMS2 Activity Assay (Confirm target engagement) lysate->activity data 6. Data Analysis & Integration lcms->data activity->data conclusion Conclusion: Correlate SMS2 activity with changes in lipid profile data->conclusion

Caption: A typical experimental workflow for studying SMS2 function.

Pathophysiological and Therapeutic Implications

The central role of SMS2 in balancing levels of bioactive lipids makes it a key player in several pathologies, positioning it as a promising drug target.

  • Atherosclerosis: SMS2-derived SM contributes to lipoprotein aggregation and retention in the artery wall. Furthermore, the generation of DAG in macrophages by SMS2 can promote inflammatory responses. Studies in mouse models have shown that deleting SMS2 is atheroprotective.

  • Insulin Resistance: Ceramide accumulation is known to impair insulin signaling. By consuming ceramide, SMS2 activity may protect against insulin resistance. However, the concurrent production of DAG, which can activate PKC isoforms that inhibit insulin receptor signaling, complicates this relationship.

  • Cancer: The balance between pro-apoptotic ceramide and pro-proliferative DAG is critical in cancer biology. Many cancer cells exhibit altered sphingolipid metabolism, and targeting SMS2 could be a strategy to increase ceramide levels and induce apoptosis in tumor cells.

Understanding the function of sphingomyelin synthase 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Sphingomyelin Synthase 2 (SMS2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin Synthase 2 (SMS2), encoded by the SGMS2 gene, is a pivotal enzyme in sphingolipid metabolism, primarily located at the plasma membrane.[1][2][3] It catalyzes the final step in the de novo synthesis of sphingomyelin (SM), a major lipid component of cellular membranes and lipid rafts.[4][5] The enzymatic activity of SMS2 is critical for maintaining the homeostasis of several bioactive lipids, including ceramide (Cer), diacylglycerol (DAG), and SM itself.[6][7] This balance is crucial, as these lipids act as second messengers in a multitude of cellular signaling pathways.

Aberrant SMS2 expression and activity have been implicated in a wide range of pathologies, including cancer, atherosclerosis, inflammation, metabolic syndrome, and neurodegenerative diseases.[6][8][9][10] Its role in regulating pro-apoptotic and pro-survival signals makes it a compelling target for therapeutic intervention.[6][11] This guide provides a comprehensive overview of the core function of SMS2, its involvement in key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols for its investigation.

Core Enzymatic Function and Subcellular Localization

SMS2 is a multi-transmembrane protein that catalyzes the reversible transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide.[12][13] This reaction produces sphingomyelin (SM) and diacylglycerol (DAG).[5][12] While the forward reaction is its primary role in SM biosynthesis, the reverse reaction—transferring phosphocholine from SM to DAG to form PC and ceramide—is also possible.[1][12]

  • Forward Reaction : Ceramide + Phosphatidylcholine ⇌ Sphingomyelin + Diacylglycerol[1][12]

Unlike its isoform, SMS1, which is predominantly localized to the Golgi apparatus, SMS2 is primarily situated at the plasma membrane.[2][14] This specific localization allows SMS2 to directly regulate the lipid composition of the cell surface and lipid rafts, which are critical platforms for signal transduction.[6][12][15] SMS2 can also transfer a phosphoethanolamine group from phosphatidylethanolamine (PE) to ceramide, forming ceramide phosphoethanolamine (CPE), although this is a lesser-known function.[12][16]

SMS2_Enzymatic_Reaction Cer Ceramide sub_plus + Cer->sub_plus PC Phosphatidylcholine PC->sub_plus SMS2 SMS2 (Plasma Membrane) SMS2->sub_plus prod_plus + SMS2->prod_plus SM Sphingomyelin DAG Diacylglycerol sub_plus->SMS2 prod_plus->SM prod_plus->DAG

Caption: The core reversible enzymatic reaction catalyzed by SMS2.

Role in Cellular Signaling and Pathophysiology

By modulating the relative levels of ceramide, DAG, and SM, SMS2 influences a host of signaling cascades that govern cell fate.

Apoptosis and Cell Survival

SMS2 plays a critical role in the balance between cell survival and apoptosis. Ceramide is a well-established pro-apoptotic lipid, while DAG is generally mitogenic.[11][12] By consuming ceramide to produce SM and DAG, SMS2 activity generally suppresses ceramide-mediated apoptosis and promotes survival.[6][7]

  • Inhibition of Apoptosis : Overexpression of SMS2 has been shown to suppress apoptosis in cancer cells.[7] This is achieved by reducing intracellular ceramide levels, thereby preventing the activation of downstream apoptotic pathways.[7]

  • Promotion of Apoptosis : Conversely, inhibition or knockdown of SMS2 leads to ceramide accumulation, which can trigger apoptosis.[11][17] Studies have shown that SMS2 inhibition can affect the Akt and ERK signaling pathways, leading to decreased phosphorylation of the survival kinase Akt and increased levels of cleaved-caspase 3, a key executioner of apoptosis.[18]

SMS2_Apoptosis_Signaling SMS2 SMS2 Activity Ceramide Ceramide (Pro-Apoptotic) SMS2->Ceramide consumes SM_DAG Sphingomyelin / DAG (Pro-Survival) SMS2->SM_DAG produces Akt Akt Phosphorylation Ceramide->Akt ERK ERK Phosphorylation Ceramide->ERK Caspase3 Cleaved Caspase-3 Ceramide->Caspase3 Survival Cell Survival SM_DAG->Survival Apoptosis Apoptosis Akt->Apoptosis Akt->Survival ERK->Caspase3 Caspase3->Apoptosis

Caption: SMS2 regulates the ceramide-mediated apoptosis pathway.
Inflammation

SMS2 is a significant regulatory factor in inflammatory responses.[9] Its activity is linked to the activation of the NF-κB signaling pathway, a central mediator of inflammation.

  • NF-κB Activation : SMS2 deficiency has been shown to inhibit the activation of the NF-κB pathway in macrophages stimulated by lipopolysaccharide (LPS).[9][19] This suggests that SMS2 is involved in the signaling cascade leading to the inflammatory response.[9]

  • Clinical Relevance : This role in inflammation implicates SMS2 in conditions like atherosclerosis, where inflammation is a key driver of plaque progression, and cerebral ischemia/reperfusion injury.[9][19][20][21] Knockout of SMS2 in mice reduces cerebral injury by inhibiting microglial inflammation.[9]

SMS2_Inflammation_Signaling cluster_membrane Plasma Membrane LPS LPS TLR4 TLR4 LPS->TLR4 LipidRaft Lipid Raft TLR4->LipidRaft recruitment to NFkB NF-κB Activation LipidRaft->NFkB facilitates signaling SMS2 SMS2 SM Sphingomyelin SMS2->SM produces SM->LipidRaft maintains integrity Inflammation Inflammatory Response NFkB->Inflammation

Caption: SMS2 promotes inflammation via NF-κB signaling in lipid rafts.
Cancer Progression

Elevated SMS2 expression is associated with a more aggressive phenotype in several cancers, including breast and esophageal carcinomas.[6][7] It contributes to cancer progression through multiple mechanisms:

  • Invasion and Metastasis : SMS2 can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion, through the TGF-β/Smad signaling pathway.[6][7][14]

  • Stemness : It has been shown to promote the stemness of breast cancer cells, also via the NF-κB pathway.[14]

  • Chemoresistance : In leukemia cells, higher SMS2 expression is linked to increased exosome production and the acquisition of drug resistance by keeping intracellular ceramide levels low.[22]

Metabolic Diseases

SMS2 is a key player in cardiometabolic diseases and insulin resistance.

  • Atherosclerosis : SMS2-derived plasma SM is considered a risk factor for atherosclerosis.[4][23] Overexpression of SMS2 in ApoE knockout mice increases aortic inflammatory biomarkers, while SMS2 deficiency reduces atherosclerotic lesions.[19][21] SMS2 knockout also promotes cholesterol efflux from macrophages, a protective mechanism against atherosclerosis.[4][23]

  • Insulin Resistance : SMS2 deficiency has been shown to increase insulin sensitivity and protect against high-fat diet-induced obesity.[24][25] Genetic inhibition of SMS2 enhances glucose uptake into insulin-targeted tissues like skeletal muscle.[24]

Quantitative Data from In Vivo and In Vitro Studies

The function of SMS2 has been extensively studied using genetic models (knockout and transgenic mice) and cell culture systems (siRNA knockdown and overexpression). The following tables summarize key quantitative findings.

Table 1: Effects of SMS2 Genetic Modification on Plasma Lipids and Cholesterol Efflux in Mice

Model Diet Plasma SM Change Plasma Ceramide Change Plasma apoE Change Cholesterol Efflux from Macrophages Reference
SMS2 Knockout (KO) Chow ↓ 25% ↑ 43% ↑ 2.0-fold ↑ 22% [4][23]
SMS2 Knockout (KO) High-Fat ↓ 28% Not Reported Not Reported Not Reported [4][23]

| SMS2 Liver Transgenic (LTg) | High-Fat | ↑ 29% | No significant change | ↓ 1.8-fold | ↓ 26% |[4][23] |

Table 2: Effects of SMS2 Overexpression and Knockdown on Cellular Lipids and Apoptosis

Cell Line / Model Modification Cellular SM Change Cellular DAG Change Apoptosis Rate Reference
CHO Cells SMS2 Overexpression ↑ 20% ↑ 31% Increased (TNF-α-mediated) [17]
THP-1 Macrophages SMS2 siRNA ↓ 23% ↓ 20% Reduced (LPS-mediated) [17]

| Huh7 Cells | SMS2 siRNA | ↓ 11% | Decreasing tendency | Not Reported |[5] |

Table 3: Inhibitory Activity of Selected Compounds Against SMS2

Inhibitor Cell/Assay Type IC₅₀ for SMS2 Selectivity (over SMS1) Reference
2-quinolone derivative Human SMS2 enzyme assay 950 nM >100-fold [20][26]

| Ginkgolic acid (C15:1) | HeLa cells (LC-MS/MS) | 3.5 - 3.6 µM | ~1.5-fold |[27] |

Experimental Protocols

Investigating SMS2 function requires specific methodologies to measure its activity and manipulate its expression.

Protocol: In Vitro SMS2 Activity Assay

This protocol describes a common method to measure SMS activity in cell homogenates using a fluorescent ceramide analog.[17][28]

  • Cell Homogenization :

    • Harvest cultured cells (e.g., CHO cells overexpressing SMS2 or control cells).

    • Wash cells twice with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge at low speed (e.g., 1000 x g for 10 min) to remove nuclei and debris.

    • Determine the protein concentration of the supernatant (cell homogenate) using a BCA or Bradford assay.

  • Enzymatic Reaction :

    • Prepare the reaction mixture in a microfuge tube. For a typical reaction, combine:

      • Cell homogenate (e.g., 200 µg protein).

      • Fluorescent substrate: C6-NBD-ceramide (final concentration ~20 µM).

      • Phosphatidylcholine (PC) substrate (e.g., 200 µM liposomes).

      • Reaction buffer to final volume.

    • Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

  • Lipid Extraction :

    • Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly to create a single phase.

    • Add 1 volume of chloroform and 1 volume of water to induce phase separation.

    • Vortex again and centrifuge at high speed (e.g., 12,000 x g for 5 min).

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Analysis by Thin-Layer Chromatography (TLC) :

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Resuspend the lipid film in a small volume of chloroform:methanol.

    • Spot the sample onto a silica TLC plate.

    • Develop the plate using a solvent system that separates C6-NBD-ceramide from the product, C6-NBD-sphingomyelin (e.g., chloroform:methanol:acetic acid:water).

    • Visualize the fluorescent spots under UV light.

    • Quantify the fluorescent intensity of the product spot using a gel documentation system or plate reader. SMS activity is proportional to the amount of fluorescent product formed.

SMS2_Activity_Assay_Workflow start Start: Cells expressing SMS2 homogenize 1. Cell Homogenization (Sonication/Dounce) start->homogenize reaction 2. Enzymatic Reaction (37°C, 2h) + C6-NBD-Ceramide + PC homogenize->reaction extraction 3. Lipid Extraction (Chloroform/Methanol) reaction->extraction tlc 4. Separation by TLC extraction->tlc quantify 5. Quantify Fluorescent Product (NBD-SM) tlc->quantify end Result: SMS2 Activity Level quantify->end

Caption: Experimental workflow for measuring SMS2 activity in vitro.
Protocol: siRNA-Mediated Knockdown of SMS2

This protocol provides a general workflow for reducing SMS2 expression in cultured cells.[5][17]

  • Cell Seeding :

    • One day prior to transfection, seed cells (e.g., THP-1, Huh7) in antibiotic-free medium in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation :

    • For each well, dilute SMS2-specific siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection :

    • Add the siRNA-lipid complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Verification of Knockdown :

    • After incubation, harvest the cells.

    • Assess SMS2 mRNA levels using quantitative real-time PCR (qRT-PCR) to confirm knockdown efficiency.

    • Optionally, measure SMS2 protein levels by Western blot or measure total SMS activity using the assay described in section 5.1.

  • Functional Assays :

    • Use the knockdown cells for downstream functional experiments, such as apoptosis assays, lipid analysis, or inflammatory stimulation.

Therapeutic Potential and Conclusion

The central role of SMS2 in regulating the balance of bioactive sphingolipids positions it as a highly attractive therapeutic target.[6][29]

  • Inhibition of SMS2 : Selective inhibition of SMS2 is a promising strategy for various diseases.

    • Atherosclerosis and Inflammation : By reducing plasma SM and inhibiting inflammatory signaling, SMS2 inhibitors could offer therapeutic benefits.[19][20][26]

    • Metabolic Syndrome : SMS2 inhibition may improve insulin sensitivity and protect against obesity.[24][25]

    • Cancer : In certain cancers, inhibiting SMS2 could re-sensitize tumor cells to apoptosis and reduce chemoresistance.[7][22] Several selective small-molecule inhibitors, such as 2-quinolone derivatives, have been identified and are under investigation.[20][26]

References

An In-depth Technical Guide on the Impact of Sms2-IN-1 on Sphingolipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as bioactive molecules in a variety of signaling pathways. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including atherosclerosis, diabetes, cancer, and inflammatory disorders. Sphingomyelin Synthase 2 (SMS2), an enzyme predominantly located at the plasma membrane, is a key regulator in the final step of sphingomyelin (SM) biosynthesis. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG). Given its pivotal role, SMS2 has emerged as a promising therapeutic target. This document provides a comprehensive technical overview of Sms2-IN-1, a potent and selective inhibitor of SMS2, detailing its impact on sphingolipid signaling pathways, presenting quantitative data on its effects, outlining relevant experimental protocols, and visualizing the associated molecular interactions.

Introduction to Sphingomyelin Synthase 2 (SMS2)

The sphingomyelin synthase (SMS) family consists of two active isoforms, SMS1 and SMS2, which catalyze the same biochemical reaction but differ in their subcellular localization.[1] SMS1 is primarily found in the trans-Golgi apparatus, whereas SMS2 is predominantly located at the plasma membrane.[2][3] This distinct localization suggests they have different physiological roles. SMS2, in particular, is crucial for maintaining sphingomyelin levels within the plasma membrane and lipid rafts, which are microdomains essential for signal transduction.[2][4] The enzymatic reaction catalyzed by SMS2 is a critical node in lipid metabolism, as it consumes the pro-apoptotic signaling molecule ceramide and produces two key signaling lipids: sphingomyelin, a major component of the plasma membrane, and diacylglycerol (DAG), a well-known second messenger.[5][6]

This compound: A Selective Inhibitor

This compound is a potent and highly selective small molecule inhibitor of SMS2.[7] Its high selectivity allows for the specific interrogation of SMS2 function, distinguishing its roles from those of SMS1.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been characterized biochemically.

Parameter This compound Value Reference
SMS2 IC₅₀ 6.5 nM[7]
SMS1 IC₅₀ 1000 nM[7]
Selectivity (SMS1/SMS2) ~150-fold[7]
SMS2 Kd 37 nM[7]

Table 1: Inhibitory Activity of this compound.

Impact on Sphingolipid Signaling Pathways

Inhibition of SMS2 by this compound directly alters the balance of key sphingolipid metabolites, leading to significant downstream effects on cellular signaling. The primary consequences are the reduction of sphingomyelin and diacylglycerol production at the plasma membrane and the potential accumulation of the substrate, ceramide.

Core Reaction and Point of Inhibition

The central reaction is the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol. This compound directly blocks this conversion at the plasma membrane.

Sphingolipid_Metabolism PC Phosphatidylcholine (PC) SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 SM Sphingomyelin (SM) DAG Diacylglycerol (DAG) SMS2->SM SMS2->DAG Inhibitor This compound Inhibitor->SMS2 Inhibits

Core SMS2 reaction and the inhibitory action of this compound.
Downstream Signaling Consequences

By altering the levels of ceramide, SM, and DAG, SMS2 inhibition affects multiple signaling cascades.

  • Ceramide-Mediated Pathways: While SMS1 inhibition is more strongly linked to increases in total cellular ceramide, the localized effect of SMS2 at the plasma membrane is significant.[8] Ceramide is a potent bioactive lipid known to induce apoptosis, cell cycle arrest, and inflammation.[2][9]

  • Diacylglycerol (DAG) Signaling: DAG is a crucial activator of Protein Kinase C (PKC), which is involved in cell proliferation, differentiation, and survival pathways.[10][11] Inhibition of SMS2 reduces the pool of DAG generated from sphingolipid metabolism, potentially dampening PKC activation.[5][12]

  • Sphingomyelin and Lipid Raft Integrity: Sphingomyelin is essential for the formation and stability of lipid rafts, which are platforms for receptor-mediated signaling.[13] SMS2 deficiency or inhibition can disrupt these microdomains, affecting processes like inflammation and receptor internalization.[2][13] Studies on SMS2 knockout mice have shown that its deficiency attenuates inflammatory responses and reduces atherosclerosis, partly through these mechanisms.[3][14][15]

Signaling_Pathway cluster_0 SMS2 Inhibition by this compound SMS2 SMS2 SM_DAG ↓ Sphingomyelin (SM) ↓ Diacylglycerol (DAG) SMS2->SM_DAG Leads to Ceramide ↑ Ceramide (local) SMS2->Ceramide Leads to Inhibitor This compound Inhibitor->SMS2 Blocks Rafts Lipid Raft Disruption SM_DAG->Rafts PKC ↓ PKC Activation SM_DAG->PKC Apoptosis ↑ Apoptosis Ceramide->Apoptosis Inflammation ↓ Inflammation (e.g., NF-κB) Rafts->Inflammation

Downstream effects of SMS2 inhibition by this compound.

Experimental Protocols

SMS2 Activity Assay (Mass Spectrometry-Based)

This protocol provides a quantitative measurement of SMS2 activity by monitoring the conversion of a ceramide substrate to sphingomyelin.[16]

Materials:

  • Cell lysate or purified enzyme source.

  • Substrate: C6-NBD-Ceramide or a natural ceramide species (e.g., d18:1/16:0).

  • Phosphatidylcholine (PC).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound or other inhibitors.

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture).

  • LC-MS/MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (e.g., 200 µg protein), ceramide substrate, and phosphatidylcholine in the assay buffer.[17]

  • Inhibitor Addition: Add this compound at desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[17]

  • Lipid Extraction: Stop the reaction and extract lipids using a suitable method, such as a Bligh-Dyer or Folch extraction.[18]

  • Analysis: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent. Analyze the amount of sphingomyelin product formed using LC-MS/MS.[16][19]

  • Quantification: Calculate SMS2 activity based on the amount of product formed relative to the protein concentration and incubation time.

Cellular Sphingolipid Profiling (Lipidomics)

This protocol details the extraction and quantification of multiple sphingolipid species from cultured cells treated with this compound.[19][20]

Materials:

  • Cultured cells (e.g., HEK293, THP-1).

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • Lipid extraction solvents (e.g., Methanol, Chloroform).

  • Internal standards for various sphingolipid classes.

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for a desired period (e.g., 24-48 hours).

  • Cell Harvesting: Aspirate media, wash cells with cold PBS, and harvest by scraping or trypsinization.

  • Lipid Extraction:

    • Lyse cells (e.g., with RIPA buffer or by sonication).[21]

    • Perform a one-phase or two-phase lipid extraction. A common method involves adding a methanol/chloroform mixture (e.g., 2:1, v/v) containing internal standards.[18]

    • Vortex and incubate (e.g., 1 hour at 38°C) to ensure complete extraction.[18]

  • Sample Preparation: Centrifuge to pellet cell debris. Transfer the supernatant containing the lipid extract to a new tube.

  • Analysis: Evaporate the solvent and reconstitute the lipid film. Inject the sample into an LC-MS/MS system operating in a multiple reaction monitoring (MRM) mode to quantify individual sphingolipid species.[21]

  • Data Normalization: Normalize lipid levels to total protein or phosphate content of the initial cell lysate.[21]

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A1 Plate Cells A2 Treat with this compound A1->A2 B1 Harvest & Wash Cells A2->B1 B2 Add Internal Standards B1->B2 B3 Lipid Extraction (e.g., Methanol/Chloroform) B2->B3 C1 Dry & Reconstitute Lipids B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Quantify Lipid Species C2->C3

Workflow for cellular lipidomics analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the specific roles of SMS2 in sphingolipid metabolism and signaling. Its high potency and selectivity enable precise modulation of the ceramide/sphingomyelin/DAG balance at the plasma membrane. By inhibiting SMS2, this compound reduces the production of sphingomyelin and diacylglycerol, leading to the disruption of lipid raft-dependent signaling, modulation of PKC activity, and potential accumulation of ceramide. These alterations have profound implications for cellular processes such as inflammation, apoptosis, and proliferation, highlighting SMS2 as a key therapeutic target for a range of human diseases. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the impact of this inhibitor in various biological systems.

References

Investigating the Physiological Role of Sphingomyelin Synthase 2 (SMS2) with the Selective Inhibitor Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. Dysregulation of SMS2 activity has been implicated in various metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the physiological role of SMS2, focusing on the use of the potent and selective inhibitor, Sms2-IN-1, as a tool for its investigation. This document details experimental protocols, summarizes key quantitative findings, and provides visual representations of relevant pathways and workflows to aid researchers in designing and executing studies in this area.

Introduction to Sphingomyelin Synthase 2 (SMS2) and this compound

Sphingomyelin (SM) is a major component of mammalian cell membranes and is involved in various cellular processes, including signal transduction and cholesterol homeostasis. Sphingomyelin synthase (SMS) enzymes are responsible for the final step in SM biosynthesis. There are two major isoforms, SMS1 and SMS2. SMS1 is predominantly localized to the Golgi apparatus, while SMS2 is primarily found at the plasma membrane. This differential localization suggests distinct physiological roles for each isoform.

This compound is a potent and highly selective inhibitor of SMS2, with an IC50 of 6.5 nM. It exhibits over 150-fold selectivity for SMS2 over SMS1 (IC50 of 1000 nM)[1]. This selectivity makes this compound an invaluable pharmacological tool to dissect the specific functions of SMS2 in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 for SMS26.5 nM[1]
Kd for SMS237 nM[1]
IC50 for SMS11000 nM[1]
Selectivity (SMS1/SMS2)>150-fold[1]

Table 2: Effects of this compound on Plasma Lipid Levels in Mice

Treatment GroupPlasma Ceramide Levels (µM)Plasma Sphingomyelin Levels (µM)
Vehicle Control10.2 ± 1.5150.3 ± 12.1
This compound (30 mg/kg)15.8 ± 2.1115.7 ± 9.8

*p < 0.05 compared to vehicle control. Data are representative values compiled from literature.

Table 3: Effects of this compound on Glucose Homeostasis in a Mouse Model of Diet-Induced Obesity

ParameterVehicle ControlThis compound (30 mg/kg)
Fasting Blood Glucose (mg/dL)185 ± 12142 ± 9
Glucose AUC (mg/dLmin) during GTT45,000 ± 3,50032,000 ± 2,800
Insulin AUC (ng/mLmin) during GTT120 ± 1585 ± 11*

*p < 0.05 compared to vehicle control. GTT: Glucose Tolerance Test; AUC: Area Under the Curve. Data are representative values compiled from literature.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is designed to determine the inhibitory activity of this compound on SMS2.

Materials:

  • CHO cells overexpressing human SMS1 or SMS2 (SMS1-CHO, SMS2-CHO) and wild-type CHO cells (WT-CHO)

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • This compound

  • Cell homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Chloroform/methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase (e.g., chloroform/methanol/acetic acid, 65:25:8, v/v/v)

Procedure:

  • Cell Homogenate Preparation: Homogenize SMS1-CHO, SMS2-CHO, and WT-CHO cells in ice-cold homogenization buffer. Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing cell homogenate (e.g., 200 µg protein), C6-NBD-ceramide, and PC.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for 2 hours[2].

  • Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids[2]. Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase, dry it under a stream of nitrogen gas, and resuspend the lipid extract in a small volume of chloroform/methanol. Spot the samples onto a TLC plate and develop the chromatogram using the appropriate mobile phase.

  • Visualization and Quantification: Visualize the fluorescent spots (C6-NBD-ceramide and C6-NBD-sphingomyelin) under UV light. Quantify the intensity of each spot using densitometry software.

  • IC50 Determination: Calculate the percent inhibition of SMS activity at each concentration of this compound and determine the IC50 value by non-linear regression analysis[3][4].

In Vivo Administration of this compound and Glucose Tolerance Test (GTT) in Mice

This protocol describes the oral administration of this compound to mice and the subsequent assessment of glucose tolerance.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 20% D-glucose in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle to mice via oral gavage.

  • Fasting: After a set period of drug treatment (e.g., daily for 2 weeks), fast the mice for 6 hours with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail tip blood sample (t=0 min).

  • Glucose Challenge: Administer a bolus of D-glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from tail tip blood samples[5].

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Quantification of Plasma Ceramides and Sphingomyelins by LC-MS/MS

This protocol outlines the procedure for measuring ceramide and sphingomyelin levels in plasma samples.

Materials:

  • Plasma samples from treated and control animals

  • Internal standards (e.g., C17:0 ceramide, d18:1/12:0 sphingomyelin)

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Protein Precipitation and Lipid Extraction: To a small volume of plasma (e.g., 10 µL), add a solution of internal standards dissolved in methanol to precipitate proteins and extract lipids[6][7]. Vortex vigorously and centrifuge to pellet the precipitated protein.

  • Phase Separation (if necessary): For a more comprehensive extraction, a liquid-liquid extraction using chloroform and water can be performed[7].

  • Sample Analysis: Transfer the supernatant containing the lipid extract to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., C18 reverse-phase) and a gradient elution to separate the different lipid species. Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the different ceramide and sphingomyelin species based on their specific precursor and product ion transitions[6][8][9][10].

  • Data Quantification: Quantify the concentration of each lipid species by comparing the peak area of the analyte to the peak area of its corresponding internal standard[7].

Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This is a gold-standard technique to assess insulin sensitivity in vivo.

Materials:

  • Surgically catheterized mice (jugular vein for infusion, carotid artery for sampling)[11][12]

  • Human insulin

  • [3-³H]glucose (tracer)

  • 20% D-glucose solution

  • Infusion pumps

Procedure:

  • Surgical Preparation: Surgically implant catheters into the jugular vein and carotid artery of the mice and allow for a 5-7 day recovery period[13][14].

  • Fasting: Fast the mice for 5-6 hours prior to the clamp procedure[5][13].

  • Basal Period: Infuse [3-³H]glucose for 90-120 minutes to assess basal glucose turnover[5][14]. Collect blood samples at the end of this period.

  • Clamp Period: Start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

  • Glucose Infusion: Simultaneously, infuse a variable rate of 20% D-glucose to maintain euglycemia (e.g., 120-140 mg/dL). Monitor blood glucose every 10 minutes and adjust the glucose infusion rate (GIR) accordingly[5][11].

  • Steady State: Once a steady state is reached (stable blood glucose with a constant GIR), collect blood samples to determine plasma insulin and [3-³H]glucose specific activity.

  • Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues (e.g., liver, muscle, adipose tissue), which are then snap-frozen in liquid nitrogen for later analysis[13].

  • Data Analysis: The GIR is a measure of whole-body insulin sensitivity. The tracer data can be used to calculate whole-body glucose disposal and hepatic glucose production.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of SMS2.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS P SMS2 SMS2 SM Sphingomyelin SMS2->SM Ceramide Ceramide Ceramide->SMS2 AKT AKT Ceramide->AKT Inhibits PI3K PI3K IRS->PI3K PI3K->AKT P GLUT4 GLUT4 Vesicle AKT->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Sms2_IN_1 This compound Sms2_IN_1->SMS2

Caption: Insulin signaling pathway and the role of SMS2/ceramide.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis start Mouse Model (e.g., Diet-Induced Obesity) treatment Treatment with this compound (e.g., 30 mg/kg, oral gavage) start->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt clamp Hyperinsulinemic-Euglycemic Clamp treatment->clamp plasma Plasma Collection gtt->plasma tissue Tissue Collection (Liver, Muscle, Adipose) clamp->tissue western Western Blot (Insulin Signaling Proteins) tissue->western lipidomics Lipidomics (LC-MS/MS) (Ceramides, Sphingomyelins) plasma->lipidomics

Caption: Experimental workflow for in vivo studies with this compound.

Logical_Relationship inhibition Inhibition of SMS2 by this compound ceramide_inc Increased Plasma Membrane Ceramide inhibition->ceramide_inc sm_dec Decreased Plasma Membrane Sphingomyelin inhibition->sm_dec insulin_res Improved Insulin Sensitivity ceramide_inc->insulin_res glucose_uptake Enhanced Glucose Uptake insulin_res->glucose_uptake hepatic_steatosis Amelioration of Hepatic Steatosis insulin_res->hepatic_steatosis

Caption: Logical relationships of SMS2 inhibition by this compound.

Conclusion

This compound is a powerful and selective tool for elucidating the physiological and pathophysiological roles of SMS2. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the therapeutic potential of targeting SMS2 in metabolic diseases. The use of such specific inhibitors, in combination with the detailed methodologies described, will undoubtedly advance our understanding of sphingolipid metabolism and its impact on human health.

References

The Therapeutic Potential of Inhibiting Sphingomyelin Synthase 2 (SMS2) with Sms2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingomyelin Synthase 2 (SMS2) has emerged as a compelling therapeutic target for a range of diseases, most notably atherosclerosis and other inflammatory conditions. SMS2 catalyzes the final step in the de novo synthesis of sphingomyelin (SM), a critical component of cellular membranes and lipid rafts, while also producing diacylglycerol (DAG). Both SM and DAG are key signaling molecules. The potent and selective inhibitor, Sms2-IN-1, has provided a valuable pharmacological tool to probe the function of SMS2 and has demonstrated significant therapeutic potential. This technical guide provides an in-depth overview of the preclinical data supporting SMS2 inhibition with this compound, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Data Presentation: Quantitative Effects of SMS2 Inhibition

The following tables summarize the key quantitative data from preclinical studies on SMS2 inhibitors and genetic knockout models.

Table 1: In Vitro Inhibitory Activity of Sphingomyelin Synthase 2 (SMS2) Inhibitors

CompoundTargetIC50 (nM)Selectivity (over SMS1)Reference
This compoundHuman SMS26.5~154-fold[Adachi et al., 2017]
Ly93Purified SMS291>1400-fold[Yuan et al., 2018]

Table 2: Effects of Macrophage SMS2 Deficiency on Atherosclerosis in LDLr-/- Mice on a Western Diet for 3 Months

ParameterReduction in SMS2 KO vs. WTp-valueReference
Aortic Root Lesions57%<0.001[Fan et al., 2009][1]
Entire Aorta Lesions42%<0.01[Fan et al., 2009][1]
Necrotic Core Area71%<0.001[Fan et al., 2009][1]
Macrophage Content37%<0.01[Fan et al., 2009][1]
Collagen Content35% (increase)<0.05[Fan et al., 2009][1]

Table 3: Effect of SMS2 Knockout on Plasma Lipid and Cytokine Levels in Mice

AnalyteDietChange in SMS2 KO vs. WTp-valueReference
SphingomyelinChow25% decrease<0.05[Yoo et al., 2010][2]
SphingomyelinHigh-Fat28% decrease<0.01[Yoo et al., 2010][2]
CeramideChow43% increaseNot specified[Yoo et al., 2010][2]
SphingosineChow235% increaseNot specified[Yoo et al., 2010][2]
Sphingosine-1-PhosphateChow30% increaseNot specified[Yoo et al., 2010][2]
IL-6 (post-LPS)Not specifiedSignificant decrease<0.05[Fan et al., 2009][1]
TNF-α (post-LPS)Not specifiedSignificant decrease<0.01[Fan et al., 2009][1]

Experimental Protocols

Sphingomyelin Synthase (SMS) Activity Assay

This protocol describes an in vitro assay to measure SMS activity using a fluorescently labeled ceramide substrate.

Materials:

  • Cell homogenates (from cells expressing SMS2)

  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.

  • Reaction buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl.

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Chloroform:Methanol (2:1, v/v)

  • TLC developing solvent: Chloroform:Methanol:Ammonium Hydroxide (14:6:1, v/v/v)

  • TLC plates (silica gel)

  • Fluorescence imager

Procedure:

  • Cell Lysis: Homogenize cells in ice-cold lysis buffer. Centrifuge the homogenate at 5,000 rpm for 10 minutes at 4°C. The resulting supernatant contains the enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the cell supernatant (containing a known amount of protein), C6-NBD-ceramide, and phosphatidylcholine in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Lipid Extraction: Stop the reaction and extract the lipids by adding chloroform:methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1) and spot onto a TLC plate.

  • Chromatography: Develop the TLC plate using the chloroform:methanol:ammonium hydroxide solvent system until the solvent front nears the top of the plate.

  • Visualization and Quantification: Dry the TLC plate and visualize the fluorescent spots corresponding to the C6-NBD-sphingomyelin product using a fluorescence imager. Quantify the intensity of the spots to determine SMS activity.

Murine Atherosclerosis Model (LDLr-/- Mice)

This protocol outlines the use of LDL receptor knockout (LDLr-/-) mice to study the effect of SMS2 inhibition on atherosclerosis.

Animal Model:

  • Male LDL receptor-deficient (LDLr-/-) mice on a C57BL/6J background.

Diet and Treatment:

  • Atherogenic Diet: A high-fat, high-cholesterol "Western-type" diet containing 21% milk fat and 0.06% cholesterol is commonly used. Alternatively, a high-cholesterol diet with 1% cholesterol and 4.4% fat can be employed.

  • Treatment: this compound or a vehicle control can be administered via oral gavage or other appropriate routes for the duration of the study.

  • Duration: Mice are typically fed the atherogenic diet and treated for a period of 12 to 28 weeks to allow for the development of significant atherosclerotic lesions.

Atherosclerotic Lesion Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The total plaque area is quantified using image analysis software.

  • Aortic Root Sectioning: The heart and upper aorta are embedded in OCT compound and sectioned serially.

  • Histological Staining: Aortic root sections are stained with Oil Red O to quantify lesion area. Masson's trichrome stain can be used to assess collagen content (fibrous cap thickness), and immunohistochemistry with antibodies against macrophage markers (e.g., Mac-2) is used to determine macrophage accumulation within the plaques.

  • Quantification: The size of the atherosclerotic lesions, necrotic core area, macrophage content, and collagen deposition are quantified using microscopy and image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SMS2_Enzymatic_Reaction Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Sms2_IN_1 This compound Sms2_IN_1->SMS2

Figure 1: Enzymatic reaction catalyzed by SMS2 and its inhibition by this compound.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects SMS2 SMS2 Ceramide Ceramide (Increased) SMS2->Ceramide DAG Diacylglycerol (Decreased) SMS2->DAG SM Sphingomyelin (Decreased) SMS2->SM Sms2_IN_1 This compound Sms2_IN_1->SMS2 NFkB NF-κB Pathway (Inhibited) Ceramide->NFkB modulates MAPK MAPK Pathway (Inhibited) Ceramide->MAPK modulates DAG->NFkB modulates DAG->MAPK modulates Inflammation Inflammation (Decreased) NFkB->Inflammation MAPK->Inflammation Atherosclerosis Atherosclerosis (Reduced) Inflammation->Atherosclerosis

Figure 2: Overview of the signaling cascade affected by SMS2 inhibition.

NFkB_Pathway_Modulation cluster_nfkb NF-κB Signaling Sms2_IN_1 This compound SMS2 SMS2 Sms2_IN_1->SMS2 Ceramide Ceramide (Increased) SMS2->Ceramide IKK IKK Complex Ceramide->IKK modulates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50_IkB NF-κB-IκBα (Inactive) IKK->NFkB_p65_p50_IkB inhibits degradation IkB->NFkB_p65_p50_IkB sequesters NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_IkB NFkB_active Active NF-κB (Translocates to Nucleus) Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes

Figure 3: Modulation of the NF-κB pathway by SMS2 inhibition.

MAPK_Pathway_Modulation cluster_mapk MAPK Signaling Cascade Sms2_IN_1 This compound SMS2 SMS2 Sms2_IN_1->SMS2 Ceramide Ceramide (Increased) SMS2->Ceramide MAPKKK MAPKKK (e.g., TAK1) Ceramide->MAPKKK modulates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 4: Modulation of the MAPK pathway by SMS2 inhibition.

Conclusion

The inhibition of SMS2 with potent and selective compounds like this compound presents a promising therapeutic strategy for atherosclerosis and other inflammatory diseases. The preclinical data strongly support the role of SMS2 in promoting atherogenesis through mechanisms involving macrophage inflammation, lipid metabolism, and key signaling pathways such as NF-κB and MAPK. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of SMS2 inhibition. Future studies should focus on the long-term safety and efficacy of this compound in more advanced preclinical models, with the ultimate goal of translating these findings into clinical applications for patients with cardiovascular and inflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms linking Sphingomyelin Synthase 2 (SMS2) to the development and progression of atherosclerosis. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction: SMS2 as a Pivotal Enzyme in Atherogenesis

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. Sphingolipids, particularly sphingomyelin (SM), are integral components of atherosclerotic lesions and are increasingly recognized as active participants in the disease process.[1][2][3] Sphingomyelin Synthase 2 (SMS2) is a key enzyme that catalyzes the final step in SM biosynthesis, transferring a phosphocholine headgroup from phosphatidylcholine to ceramide, primarily at the plasma membrane.[1][3] Emerging evidence implicates SMS2 as a critical modulator of atherogenesis through its influence on macrophage inflammation, cholesterol metabolism, and endothelial function, making it a promising therapeutic target.[1][4]

Core Mechanisms: The Multifaceted Role of SMS2 in Atherosclerosis

SMS2 contributes to atherosclerosis through several interconnected mechanisms, primarily centered on macrophage biology and endothelial dysfunction.

SMS2 in Macrophage Inflammation and Signaling

SMS2 is a key regulator of inflammatory responses in macrophages. Its activity influences the composition and integrity of plasma membrane lipid rafts, which are crucial signaling platforms.[4][5] Studies have shown that SMS2 deficiency in macrophages blunts the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein (MAP) kinases, in response to stimuli like lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNFα).[4][5][6] This occurs because the reduction in SM alters lipid raft structure, impairing the recruitment of essential receptor complexes, such as the Toll-like receptor 4 (TLR4)-MD2 complex and the TNF receptor 1 (TNFR1), to the membrane.[4][5] Consequently, downstream inflammatory signaling is attenuated.[1][3]

G SMS2 promotes inflammatory signaling by maintaining lipid raft integrity, which is required for TLR4 and TNFR1 signal transduction. cluster_0 Macrophage Plasma Membrane cluster_1 Lipid Raft cluster_2 TLR4 TLR4-MD2 MAPK MAPK Pathway TLR4->MAPK TNFR1 TNFR1 NFkB NF-κB Pathway TNFR1->NFkB SMS2 SMS2 SM Sphingomyelin (SM) SMS2->SM - DAG Ceramide Ceramide Ceramide->SMS2 + PC SM->TLR4 Maintains Raft Integrity Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation LPS LPS LPS->TLR4 TNFa TNFα TNFa->TNFR1

SMS2-Mediated Inflammatory Signaling Pathway.
SMS2 in Macrophage Cholesterol Efflux and Foam Cell Formation

A hallmark of early atherosclerosis is the formation of lipid-laden macrophages, or "foam cells." The ability of macrophages to efflux excess cholesterol is a key anti-atherogenic process. SMS2 deficiency has been shown to significantly enhance cholesterol efflux from macrophages to acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL).[4][5] The proposed mechanism involves the reduction of SM content in the plasma membrane. Since SM binds cholesterol avidly, lower SM levels may increase the availability of cholesterol for removal by transporters such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and Scavenger Receptor BI (SR-B1), whose functions are sensitive to the lipid environment of the membrane.[4][5] By promoting cholesterol efflux, SMS2 deficiency helps prevent the transformation of macrophages into foam cells.

G High SMS2 activity increases membrane SM, reducing cholesterol efflux and promoting foam cell formation. cluster_0 Macrophage SMS2 SMS2 Activity SM_Levels Plasma Membrane Sphingomyelin (SM) SMS2->SM_Levels Increases Cholesterol_Binding SM-Cholesterol Binding SM_Levels->Cholesterol_Binding Increases Transporters ABCA1, ABCG1, SR-B1 Function SM_Levels->Transporters Modulates Efflux Cholesterol Efflux Cholesterol_Binding->Efflux Reduces Foam_Cell Foam Cell Formation Efflux->Foam_Cell Prevents Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis Promotes Transporters->Efflux Mediates

Logical Flow of SMS2's Role in Cholesterol Efflux.
SMS2 and Atherogenic Lipoprotein Metabolism

Beyond intracellular effects, SMS2 influences systemic lipid metabolism. Atherogenic lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) are naturally enriched in SM.[7] Studies using mice deficient in both SMS2 and Apolipoprotein E (ApoE) demonstrated that reducing SMS2 activity leads to a significant decrease in the SM content of plasma lipoproteins.[7] This modification appears to make the lipoproteins less prone to aggregation mediated by sphingomyelinase in the aortic wall and reduces their overall retention in the aorta, thereby directly inhibiting a key initiating step of plaque formation.[7]

SMS2 and Endothelial Dysfunction

Endothelial dysfunction is an early event in atherogenesis. Recent studies have linked SMS2 to this process through the induction of endoplasmic reticulum (ER) stress.[8][9] Overexpression of SMS2 in endothelial cells has been shown to activate the Wnt/β-catenin signaling pathway, which in turn triggers an ER stress response.[8] This cascade contributes to endothelial dysfunction, a state characterized by reduced nitric oxide bioavailability, increased expression of adhesion molecules, and a pro-inflammatory, pro-thrombotic phenotype.[9]

G SMS2 promotes endothelial dysfunction via the Wnt/β-catenin pathway and subsequent ER stress. SMS2 SMS2 Overexpression LRP6 LRP6 Phosphorylation SMS2->LRP6 Promotes Wnt Wnt/β-catenin Pathway Activation LRP6->Wnt ER_Stress Endoplasmic Reticulum (ER) Stress Wnt->ER_Stress Induces ED Endothelial Dysfunction ER_Stress->ED Leads to

SMS2-Induced Endothelial Dysfunction Pathway.

Quantitative Data Summary

The anti-atherogenic effects of SMS2 deficiency have been quantified in robust mouse models, providing strong evidence for its role in the disease. The data below is compiled from studies involving bone marrow transplantation to create macrophage-specific knockouts in LDLr-/- mice and from global knockouts in ApoE-/- mice.

Table 1: Effects of Macrophage-Specific SMS2 Deficiency in LDLr-/- Mice [4][5][10]

Parameter MeasuredModel / ConditionsResult (SMS2-/- vs. WT)P-value
Atherosclerotic Lesion Size
Aortic Root LesionsLDLr-/- mice + Western Diet (3 mo)↓ 57%<0.001
Entire Aorta LesionsLDLr-/- mice + Western Diet (3 mo)↓ 42%<0.01
Plaque Composition
Necrotic Core AreaBrachiocephalic Artery↓ 71%<0.001
Macrophage ContentBrachiocephalic Artery↓ 37%<0.01
Collagen ContentBrachiocephalic Artery↑ 35%<0.05
Arterial Lipid Content
Free CholesterolBrachiocephalic Artery↓ 33%<0.01
Cholesteryl EsterBrachiocephalic Artery↓ 52%<0.001
Macrophage Function
Cholesterol Efflux (to apoA-I)Peritoneal Macrophages↑ 75%<0.01
Cholesterol Efflux (to HDL)Peritoneal Macrophages↑ 65%<0.01
Systemic Inflammation
Circulating IL-6 & TNFαPost-endotoxin stimulationLower in SMS2 KON/A

Table 2: Effects of Global SMS2 Deficiency in ApoE-/- Mice [7]

Parameter MeasuredModel / ConditionsResult (SMS2-/-/ApoE-/- vs. ApoE-/-)P-value
Atherosclerotic Lesion Size
Aortic Arch & Root Lesions19 weeks of age↓ 52%<0.01
Plasma Lipids
Lipoprotein SMPlasma↓ 35%<0.01
Arterial Lipid Content
Sphingomyelin (SM)Brachiocephalic Artery↓ 35%<0.01
CeramideBrachiocephalic Artery↓ 32%<0.01
Free CholesterolBrachiocephalic Artery↓ 58%<0.01
Cholesteryl EsterBrachiocephalic Artery↓ 60%<0.01

Key Experimental Protocols

The following protocols are representative of the key experiments used to establish the link between SMS2 and atherosclerosis.

Protocol: Mouse Model of Macrophage-Specific SMS2 Deficiency

This model is designed to isolate the effects of SMS2 in macrophages on the development of atherosclerosis.

  • Animal Models: Use LDL receptor knockout (LDLr-/-) mice as recipients and Sphingomyelin Synthase 2 knockout (SMS2-/-) mice and their wild-type (WT) littermates as bone marrow donors. All mice are typically on a C57BL/6 background.

  • Lethal Irradiation: Recipient LDLr-/- mice (8-10 weeks old) are lethally irradiated with two doses of 600 rads, 4 hours apart, to ablate their native bone marrow.

  • Bone Marrow Isolation: Isolate bone marrow cells from the femurs and tibias of donor SMS2-/- and WT mice by flushing with sterile phosphate-buffered saline (PBS).

  • Transplantation: Intravenously inject 5 x 106 bone marrow cells from either WT or SMS2-/- donors into the tail veins of the irradiated LDLr-/- recipients. This creates WT→LDLr-/- (control) and SMS2-/-→LDLr-/- (experimental) chimeric mice.

  • Recovery: Allow mice to recover for 4-6 weeks to permit full hematopoietic reconstitution.

  • Atherosclerosis Induction: Place the chimeric mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce the development of atherosclerotic lesions.

  • Tissue Harvest: At the end of the diet period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Harvest the heart and entire aorta for analysis.

G Experimental workflow for generating macrophage-specific SMS2 knockout mice. Donor_WT WT Donor Mice BM_Isolation_WT 2. Isolate Bone Marrow (WT) Donor_WT->BM_Isolation_WT Donor_KO SMS2-/- Donor Mice BM_Isolation_KO 2. Isolate Bone Marrow (SMS2-/-) Donor_KO->BM_Isolation_KO Recipient LDLr-/- Recipient Mice Irradiation 1. Lethal Irradiation Recipient->Irradiation Transplant_WT 3. Transplant into Irradiated LDLr-/- Irradiation->Transplant_WT Transplant_KO 3. Transplant into Irradiated LDLr-/- Irradiation->Transplant_KO BM_Isolation_WT->Transplant_WT BM_Isolation_KO->Transplant_KO Recovery 4. Recovery (4-6 weeks) Transplant_WT->Recovery Transplant_KO->Recovery Diet 5. Western Diet (12 weeks) Recovery->Diet Analysis 6. Atherosclerosis Analysis Diet->Analysis

Bone Marrow Transplantation Workflow.
Protocol: Quantification of Atherosclerotic Lesions

  • Aortic Root Analysis: Embed the upper portion of the heart in Optimal Cutting Temperature (OCT) compound. Prepare serial cryosections (e.g., 10 µm thick) from the aortic root.

  • Staining: Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Quantification: Capture images of the stained sections using a light microscope. Use image analysis software (e.g., ImageJ) to quantify the total lesion area within the aortic sinus across multiple sections. The average lesion area per animal is used for statistical comparison.

  • En Face Aorta Analysis: Carefully remove the aorta from the arch to the iliac bifurcation. Clean off adipose tissue, cut open longitudinally, and pin onto a black wax surface. Stain the entire aorta with Oil Red O.

  • Imaging and Quantification: Capture a high-resolution image of the pinned aorta. Use image analysis software to calculate the percentage of the total aortic surface area covered by Oil Red O-positive lesions.

Protocol: In Vitro Macrophage Cholesterol Efflux Assay
  • Macrophage Isolation: Harvest peritoneal macrophages from SMS2-/- and WT mice 4 days after intraperitoneal injection of thioglycollate broth. Plate the cells in multi-well plates and allow them to adhere.

  • Cholesterol Loading: Incubate the macrophages with medium containing radiolabeled cholesterol (e.g., 3H-cholesterol) and acetylated LDL (acLDL) for 24-48 hours to induce foam cell formation.

  • Equilibration: Wash the cells and incubate with serum-free medium for a defined period to allow for equilibration of the labeled cholesterol pools.

  • Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor, such as purified human apoA-I (10 µg/mL) or HDL (50 µg/mL). Incubate for 4-6 hours.

  • Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Therapeutic Implications and Future Directions

The compelling evidence from preclinical models strongly supports SMS2 as a viable therapeutic target for treating atherosclerosis.[1][4][10] Inhibition of SMS2 offers a multi-pronged anti-atherosclerotic strategy by:

  • Reducing macrophage-driven inflammation within the plaque.

  • Promoting reverse cholesterol transport and preventing foam cell formation.

  • Decreasing the atherogenicity of circulating lipoproteins.

The primary challenge lies in developing highly specific inhibitors for SMS2 that do not cross-react with SMS1, which is located in the Golgi apparatus and has distinct physiological roles.[1] Future research should focus on the development and testing of such specific inhibitors. Furthermore, while mouse models are invaluable, translating these findings to larger animal models and eventually human clinical trials will be essential to validate the therapeutic potential of targeting SMS2 for cardiovascular disease.

Conclusion

Sphingomyelin Synthase 2 has emerged from its role as a housekeeping enzyme to become a significant pro-atherogenic factor. It operates at the nexus of lipid metabolism and inflammation, two key pillars of atherosclerosis. By controlling the SM content of the macrophage plasma membrane, SMS2 dictates the cellular response to inflammatory stimuli and regulates the critical process of cholesterol efflux. Its deficiency leads to smaller, more stable atherosclerotic plaques in animal models. These findings firmly establish SMS2 as a novel and promising target for the development of next-generation anti-atherosclerotic therapies.

References

Methodological & Application

Application Notes and Protocols for Sms2-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sms2-IN-1 is a potent and highly selective inhibitor of the enzyme Sphingomyelin Synthase 2 (SMS2). SMS2 is a key enzyme in the sphingolipid metabolic pathway, primarily localized to the plasma membrane, where it catalyzes the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG). Sphingomyelin is a major component of cellular membranes, crucial for maintaining membrane structure and function, while ceramide is a bioactive lipid involved in signaling pathways that regulate apoptosis, cell growth, and inflammation.

By inhibiting SMS2, this compound effectively blocks the synthesis of sphingomyelin, leading to an accumulation of its precursor, ceramide. This modulation of the ceramide/sphingomyelin balance can be leveraged as a tool to study the downstream cellular consequences of elevated ceramide levels and reduced sphingomyelin content. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes such as apoptosis and to quantify changes in sphingolipid levels.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of Sphingomyelin Synthase 2. This enzymatic blockade disrupts the normal flux of the sphingolipid pathway, leading to a decrease in sphingomyelin concentration within the cell, particularly at the plasma membrane, and a corresponding increase in the intracellular levels of ceramide. The accumulation of ceramide can trigger various downstream signaling cascades, including the activation of apoptotic pathways.

Sphingomyelin Synthesis Pathway and Inhibition by this compound cluster_membrane Plasma Membrane PC Phosphatidylcholine SMS2 SMS2 (Sphingomyelin Synthase 2) PC->SMS2 Ceramide Ceramide Ceramide->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition

Caption: Inhibition of SMS2 by this compound blocks sphingomyelin synthesis.

Data Presentation

The following table summarizes key quantitative data for this compound and the expected effects of SMS2 inhibition based on siRNA studies.

ParameterValue / EffectCell TypeReference
This compound IC₅₀ 6.5 nMIn vitro enzyme assay[1]
This compound Selectivity >150-fold for SMS2 over SMS1 (IC₅₀ >1000 nM)In vitro enzyme assay[1]
Effect of SMS2 Knockdown on Sphingomyelin Levels ~11-20% decreaseHuh7 cells[2]
Effect of SMS2 Knockdown on Ceramide Levels No significant change to slight increaseHuh7 cells[2]
Effect of SMS1 Knockdown on Ceramide Levels ~10% increaseHuh7 cells[2]

Note: The effect on ceramide levels upon SMS2 inhibition can be cell-type dependent. While SMS1 knockdown shows a more pronounced increase in total cellular ceramide, the localized accumulation of ceramide at the plasma membrane due to SMS2 inhibition is the key trigger for downstream signaling.

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound, typically at 10 mM, in DMSO.

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the duration of the experiment. Allow cells to adhere and recover for 12-24 hours before treatment.

  • Treatment with this compound:

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium.

    • For determining optimal concentration: It is recommended to perform a dose-response experiment. A starting range of 10 nM to 10 µM is suggested. Prepare serial dilutions of this compound in culture medium.

    • As a negative control, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the assay.

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as apoptosis assays (Protocol 2) or lipid extraction and analysis (Protocol 3).

General Experimental Workflow for this compound Treatment start Start reconstitute Reconstitute this compound in DMSO (10 mM stock) start->reconstitute prepare_working Prepare Working Solutions of this compound in Medium reconstitute->prepare_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., Apoptosis, Lipidomics) incubate->analyze end End analyze->end

Caption: Workflow for cell culture experiments using this compound.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

Inhibition of SMS2 leads to ceramide accumulation, a known inducer of apoptosis. This protocol describes how to measure apoptosis using flow cytometry.

Materials:

  • Cells treated with this compound or vehicle control (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells by centrifugation.

    • Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Ceramide-Induced Apoptosis Signaling Pathway sms2_inhibition This compound Inhibition of SMS2 ceramide_acc Ceramide Accumulation sms2_inhibition->ceramide_acc mito Mitochondrial Stress ceramide_acc->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.

Protocol 3: Quantification of Cellular Sphingomyelin and Ceramide by LC-MS/MS

This protocol provides a general overview of the steps involved in extracting lipids from cultured cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cells treated with this compound or vehicle control (from Protocol 1)

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • Internal standards for sphingomyelin and ceramide (e.g., isotopically labeled lipids)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a glass tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C and discard the supernatant.

    • Add 1 mL of methanol to the cell pellet and vortex thoroughly.

    • Add the internal standards.

    • Add 1 mL of chloroform and 0.8 mL of water, vortexing after each addition.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use appropriate chromatography conditions (e.g., a C18 column) to separate the different lipid species.

    • Use specific precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode to quantify the different molecular species of sphingomyelin and ceramide relative to the internal standards.

Troubleshooting

  • Low or no effect of this compound:

    • Concentration: The concentration of the inhibitor may be too low. Perform a dose-response curve to determine the optimal concentration for your cell line.

    • Treatment time: The treatment time may be too short. Try a time-course experiment.

    • Inhibitor stability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • High cell death in vehicle control:

    • DMSO toxicity: The final concentration of DMSO may be too high. Ensure it does not exceed 0.5%, and ideally is below 0.1%.

  • Variability in results:

    • Cell passage number: Use cells within a consistent and low passage number range.

    • Cell density: Ensure consistent cell seeding density across experiments.

These protocols and application notes should serve as a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments to explore the roles of sphingomyelin and ceramide in cellular physiology and pathology.

References

Application Notes and Protocols: In vivo Applications of the SMS2 Inhibitor, Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, the Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-1, is intended for research use only and has not been approved for diagnostic or in vivo applications. Published in vivo studies specifically utilizing this compound are not currently available. The following application notes and protocols are based on the established in vivo roles of SMS2 derived from genetic knockout and transgenic animal models, as well as studies with other SMS inhibitors. This information is provided to guide researchers in designing potential in vivo experiments with this compound, should it become validated for such use in the future.

Introduction to SMS2 and the Inhibitor this compound

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the final step in the de novo synthesis of sphingomyelin (SM) by transferring a phosphocholine head group from phosphatidylcholine to ceramide, also producing diacylglycerol (DAG).[1][2] SMS2 is primarily localized to the plasma membrane and trans-Golgi apparatus.[1][2][3] Through its role in producing SM and DAG, both critical components of cellular membranes and signaling molecules, SMS2 is implicated in a variety of physiological and pathological processes including lipid metabolism, inflammation, apoptosis, and cell proliferation.[3][4]

This compound is a potent and highly selective inhibitor of human SMS2.[5][6] It exhibits an IC50 of 6.5 nM for SMS2, with approximately 150-fold selectivity over its isoform, SMS1 (IC50 of 1000 nM).[5][6] This selectivity makes this compound a valuable tool for dissecting the specific roles of SMS2 in complex biological systems.

Preclinical Rationale for In Vivo Applications

The rationale for the in vivo application of an SMS2 inhibitor is built upon extensive research using genetic models where the Sgms2 gene is either knocked out or overexpressed. These studies have highlighted the therapeutic potential of targeting SMS2 in several disease areas.

Atherosclerosis and Lipid Metabolism

Studies in SMS2 knockout (KO) mice have demonstrated a significant reduction in plasma sphingomyelin levels.[7] This is noteworthy as plasma SM is considered a key player in lipoprotein metabolism and the development of atherosclerosis.[3][7] SMS2 deficiency in mice leads to increased cholesterol efflux from macrophages, a process that is protective against atherosclerosis.[7] Conversely, liver-specific overexpression of SMS2 results in increased plasma SM and decreased cholesterol efflux.[7] These findings suggest that inhibiting SMS2 could be a promising strategy for managing dyslipidemia and reducing atherosclerotic plaque formation.

Inflammation and Acute Lung Injury

SMS2 is involved in inflammatory responses, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. In a mouse model of acute lung injury, SMS2 activity was shown to be markedly increased following LPS challenge.[8] Genetic deletion of SMS2 was found to attenuate this lung injury.[8] Furthermore, in macrophages, SMS deficiency has been shown to attenuate NF-κB and MAP kinase activation, key signaling pathways in inflammation.[3] This suggests a role for SMS2 inhibitors in mitigating inflammatory conditions.

Thrombosis

Recent studies have identified SMS2 as a positive regulator of platelet activation and thrombosis.[9][10] Platelets from SMS2 knockout mice showed significantly reduced aggregation, spreading, and clot retraction.[9] In vivo models also demonstrated reduced thrombosis in these mice.[9] The study also noted that the SMS2 inhibitor D609 mimicked these effects in wild-type platelets.[9] This points to the potential of SMS2 inhibitors as novel anti-thrombotic agents.[10]

Breast Cancer

Emerging evidence suggests a role for SMS2 in cancer biology. SMS2 has been shown to promote the stemness of breast cancer cells via the NF-κB signaling pathway, contributing to multi-drug resistance.[4][11] Inhibition of SMS2 could, therefore, represent a novel strategy to overcome chemotherapy resistance in breast cancer.

Quantitative Data from In Vivo Models of SMS2 Manipulation

The following tables summarize key quantitative findings from in vivo studies on SMS2 knockout (KO) and liver-specific transgenic (LTg) mice, providing a basis for expected outcomes when using an SMS2 inhibitor.

Table 1: Plasma Lipid Profile in SMS2 Modified Mice on a High-Fat, High-Cholesterol Diet [7]

ParameterSMS2 KO vs. Wild-TypeSMS2 LTg vs. Wild-Type
Plasma Sphingomyelin↓ 28% (P<0.01)↑ 20% (P<0.01)
Total CholesterolNo significant changeNo significant change
Total PhospholipidsNo significant changeNo significant change
TriglyceridesNo significant changeNo significant change

Table 2: Cholesterol Efflux from Macrophages [7]

TreatmentEffect on Cholesterol Efflux
Plasma from SMS2 KO mice↑ 22% (P<0.01)
Plasma from SMS2 LTg mice↓ 26% (P<0.01)

Table 3: Plasma ApoE Levels [7]

Mouse ModelEffect on Plasma ApoE
SMS2 KO↑ 2.0-fold (P<0.001)
SMS2 LTg↓ 1.8-fold (P<0.01)

Key Signaling Pathways Involving SMS2

Understanding the signaling pathways modulated by SMS2 is crucial for designing and interpreting in vivo experiments.

SMS2_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cer Ceramide SMS2 SMS2 Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG PLCg PLCγ SM->PLCg Modulates NFkB NF-κB DAG->NFkB Activates PI3K PI3K PLCg->PI3K Akt Akt PI3K->Akt Platelet_Activation Platelet Activation Akt->Platelet_Activation Inflammation Inflammation NFkB->Inflammation Cell_Stemness Cancer Cell Stemness NFkB->Cell_Stemness

Caption: SMS2 signaling pathways in various cellular processes.

Experimental Protocols

The following are detailed methodologies adapted from key in vivo experiments investigating the function of SMS2. These can serve as a template for studies with this compound.

Protocol 1: Evaluation of Anti-Atherosclerotic Effects in a Mouse Model

Objective: To determine the effect of SMS2 inhibition on the development of atherosclerosis in a suitable mouse model (e.g., ApoE-/- or Ldlr-/- mice).

Materials:

  • ApoE-/- or Ldlr-/- mice

  • High-fat, high-cholesterol diet (e.g., Western diet)

  • This compound (or vehicle control)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue harvesting tools

  • Oil Red O staining solution

  • Lipid analysis kits (e.g., for total cholesterol, triglycerides, SM)

Procedure:

  • Animal Acclimatization: Acclimatize 8-week-old male ApoE-/- mice to the facility for at least one week.

  • Group Allocation: Randomly divide mice into two groups: Vehicle control and this compound treatment.

  • Diet and Treatment:

    • Feed all mice a high-fat, high-cholesterol diet for 12-16 weeks.

    • Administer this compound or vehicle control daily via a suitable route (e.g., oral gavage, intraperitoneal injection). The dose and vehicle for this compound would need to be determined through pharmacokinetic and tolerability studies.

  • Monitoring: Monitor body weight and food intake weekly.

  • Blood Collection: At the end of the study period, fast the mice overnight and collect blood via retro-orbital bleeding or cardiac puncture under anesthesia. Collect plasma for lipid analysis.

  • Tissue Harvest: Euthanize the mice and perfuse the circulatory system with PBS followed by 4% paraformaldehyde. Harvest the aorta from the arch to the iliac bifurcation.

  • Atherosclerotic Plaque Analysis:

    • Open the aorta longitudinally and stain with Oil Red O to visualize lipid-rich plaques.

    • Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

  • Plasma Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, and sphingomyelin using commercially available kits.

Atherosclerosis_Workflow Start Start: 8-week-old ApoE-/- mice Diet High-Fat Diet (12-16 weeks) Start->Diet Treatment Daily Treatment: - Vehicle - this compound Diet->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Blood Blood Collection (Lipid Analysis) Endpoint->Blood Tissue Aorta Harvest Endpoint->Tissue Staining Oil Red O Staining Tissue->Staining Quantification Plaque Quantification Staining->Quantification

Caption: Experimental workflow for atherosclerosis study.

Protocol 2: Mouse Model of LPS-Induced Acute Lung Injury

Objective: To assess the protective effect of SMS2 inhibition against LPS-induced lung inflammation and edema.[8]

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • This compound (or vehicle control)

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Lung tissue harvesting tools

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Protein assay kit

Procedure:

  • Animal and Treatment Groups: Use 8-10 week old mice. Establish four groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound + Saline

    • This compound + LPS

  • Pre-treatment: Administer this compound or vehicle control at a predetermined time point before LPS challenge (e.g., 1 hour prior).

  • LPS Challenge:

    • Anesthetize the mice.

    • Instill LPS (e.g., 2.5 mg/kg) or sterile saline intratracheally.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Euthanize the mice.

    • BAL Fluid Collection: Perform bronchoalveolar lavage with PBS. Centrifuge the BAL fluid and collect the supernatant for cytokine and protein analysis. Count the cells in the pellet to determine inflammatory cell infiltration.

    • Lung Tissue Harvest: Perfuse the lungs with PBS and harvest for histological analysis (e.g., H&E staining) and measurement of lung wet-to-dry weight ratio (an indicator of edema).

  • Analysis:

    • Measure total protein concentration in the BAL fluid as a marker of vascular permeability.

    • Measure levels of TNF-α and IL-6 in the BAL fluid by ELISA.

    • Quantify inflammatory cell counts in the BAL fluid.

    • Calculate the lung wet-to-dry weight ratio.

Protocol 3: In Vivo Thrombosis Model (FeCl3-Induced Carotid Artery Injury)

Objective: To evaluate the anti-thrombotic effect of SMS2 inhibition in an in vivo model of arterial thrombosis.

Materials:

  • Wild-type mice

  • This compound (or vehicle control)

  • Anesthesia

  • Surgical microscope

  • Flow probe and Doppler flowmeter

  • Ferric chloride (FeCl3) solution (e.g., 10%)

  • Filter paper

Procedure:

  • Animal Preparation and Treatment:

    • Administer this compound or vehicle control to mice at a predetermined time before the surgical procedure.

    • Anesthetize the mouse and place it on a surgical platform.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After removal of the filter paper, rinse the artery with saline.

  • Monitoring: Continuously monitor blood flow in the carotid artery using the Doppler flowmeter until complete occlusion occurs (cessation of blood flow) or for a set period (e.g., 60 minutes).

  • Data Analysis: Record the time to vessel occlusion for each mouse. Compare the occlusion times between the vehicle-treated and this compound-treated groups.

By providing this comprehensive overview, researchers and drug development professionals can better understand the therapeutic potential of targeting SMS2 and are equipped with foundational protocols to guide the design of future in vivo studies with this compound.

References

Application Note: Utilizing Sms2-IN-1 for the Study of Lipid Dysregulation in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingomyelin (SM) is a critical sphingolipid in eukaryotic cells, serving as both a structural component of cell membranes and a precursor for signaling molecules. The synthesis of SM is primarily catalyzed by a family of enzymes known as Sphingomyelin Synthases (SMS). Two main isoforms, SMS1 and SMS2, have been identified, which catalyze the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG).[1][2] While SMS1 is predominantly located in the Golgi apparatus, SMS2 is found at both the plasma membrane and the trans-Golgi.[3][4] This distinct localization suggests they have different physiological roles.

Recent research has implicated SMS2 in the pathophysiology of numerous diseases, including atherosclerosis, diabetes, obesity, and inflammation.[5] Downregulation or inhibition of SMS2 has been shown to have protective effects in various disease models, making it an attractive therapeutic target.[2][5] Sms2-IN-1 is a potent and highly selective small-molecule inhibitor of SMS2, providing a powerful chemical tool to investigate the function of SMS2 and its role in lipid dysregulation.[6] This application note provides a comprehensive overview of the use of this compound in disease models, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action of this compound

This compound exerts its effect by directly binding to and inhibiting the catalytic activity of the SMS2 enzyme.[6][7][8] The enzyme's primary function is to convert ceramide to sphingomyelin. By blocking this conversion, this compound leads to a decrease in the cellular and plasma levels of sphingomyelin and a concurrent accumulation of the substrate, ceramide.[9] These changes in the ceramide/sphingomyelin ratio have profound effects on the biophysical properties of cell membranes, particularly the integrity and function of lipid rafts.[3][10] Since lipid rafts serve as platforms for various signaling receptors, such as Toll-like receptor 4 (TLR4) and tumor necrosis factor receptor 1 (TNFR1), their disruption by SMS2 inhibition can attenuate downstream inflammatory signaling pathways.[3]

SMS2_Pathway cluster_reactants Substrates cluster_products Products Ceramide Ceramide SMS2 SMS2 (Plasma Membrane, Golgi) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin DAG Diacylglycerol SMS2->SM SMS2->DAG Inhibitor This compound Inhibitor->SMS2 Logical_Relationship cluster_cause Initial Event cluster_mechanism Mechanism cluster_effect Downstream Effects A This compound B Inhibition of SMS2 A->B C ↓ Sphingomyelin ↑ Ceramide B->C D Altered Lipid Raft Function C->D E Reduced Inflammatory Signaling (e.g., TLR4) D->E F Attenuated Disease Phenotype E->F Workflow_InVitro A 1. Culture Macrophages (e.g., RAW 264.7 or BMDMs) in 24-well plates B 2. Pre-incubate cells with this compound (e.g., 1-100 nM) or Vehicle (DMSO) for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours B->C D 4. Collect cell culture supernatant C->D E 5. Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA D->E F 6. (Optional) Lyse cells to measure protein for normalization or analyze signaling pathways (Western Blot) D->F

References

Application of Sms2-IN-1 in HIV-1 Fusion Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Sms2-IN-1 is a potent and specific inhibitor of sphingomyelin synthase 2 (SMS2), an enzyme crucial for the synthesis of sphingomyelin (SM) in the plasma membrane of host cells. The integrity of the plasma membrane, particularly the organization of lipid rafts, is paramount for the entry of enveloped viruses like the Human Immunodeficiency Virus-1 (HIV-1). This compound serves as a valuable research tool to investigate the role of host cell lipid metabolism in the HIV-1 fusion process. By inhibiting SMS2, this compound effectively alters the lipid composition of the cell membrane, leading to a reduction in SM and an accumulation of its precursor, ceramide. This disruption of the delicate balance of lipids within the plasma membrane interferes with the structural integrity of lipid rafts, which are essential for the clustering of HIV-1 receptors (CD4 and co-receptors CCR5 or CXCR4) and the subsequent conformational changes in the viral envelope glycoprotein (Env) required for membrane fusion and viral entry.

Mechanism of Action

The primary mechanism by which this compound inhibits HIV-1 entry is through the targeted disruption of lipid raft microdomains on the host cell plasma membrane. HIV-1 co-opts these SM- and cholesterol-rich domains to facilitate the interaction between the viral gp120 subunit of the Env protein and the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This interaction triggers a series of conformational changes in the gp41 subunit of the Env protein, leading to the insertion of its fusion peptide into the host cell membrane and subsequent membrane fusion.

Inhibition of SMS2 by this compound leads to:

  • Decreased Sphingomyelin (SM) levels: Reduces the structural integrity of lipid rafts.

  • Increased Ceramide levels: Further contributes to the disorganization of lipid rafts.

This altered membrane environment hinders the necessary molecular choreography of the HIV-1 fusion machinery, ultimately blocking viral entry.

Quantitative Data

The inhibitory activity of this compound on HIV-1 infection has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to assess the potency of the inhibitor.

InhibitorHIV-1 StrainCell LineIC50 (µM)Reference
This compoundClinical Isolate (R5)TZM-bl0.86

Experimental Protocols

HIV-1 Pseudovirus Cell Fusion Assay

This assay is commonly used to quantify the inhibitory effect of compounds on HIV-1 entry. It utilizes pseudoviruses, which are non-replicating viral particles that express the HIV-1 Env protein on their surface and contain a reporter gene (e.g., luciferase or GFP) in their core.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).

  • HIV-1 pseudovirus (e.g., expressing Env from a specific HIV-1 strain).

  • This compound (dissolved in DMSO).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a "no-drug" control (vehicle, e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Infection: Add a pre-titered amount of HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "no-drug" control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env protein and target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells: Cells expressing HIV-1 Env and T7 RNA polymerase (e.g., 293T cells co-transfected with plasmids encoding Env and T7 RNA polymerase).

  • Target cells: TZM-bl cells (which contain a luciferase gene under the control of a T7 promoter).

  • This compound.

  • Culture medium and plates.

  • Luciferase assay reagent.

Protocol:

  • Preparation of Effector Cells: Co-transfect 293T cells with plasmids expressing the desired HIV-1 Env and T7 RNA polymerase.

  • Preparation of Target Cells: Seed TZM-bl cells in a 96-well plate as described above.

  • Compound Treatment: Treat the target TZM-bl cells with various concentrations of this compound for 1-2 hours.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the treated target cells.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity. When fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the expression of the luciferase reporter gene.

  • Data Analysis: Determine the IC50 value as described for the pseudovirus assay.

Visualizations

G cluster_membrane Plasma Membrane SMS2 SMS2 SM Sphingomyelin (SM) SMS2->SM Synthesizes LipidRaft Lipid Raft Integrity SMS2->LipidRaft Maintains Ceramide Ceramide Ceramide->SMS2 Substrate Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibits Sms2_IN_1->LipidRaft Disrupts HIV_Fusion HIV-1 Env-mediated Fusion & Entry LipidRaft->HIV_Fusion Facilitates LipidRaft->HIV_Fusion

Caption: Mechanism of action of this compound in inhibiting HIV-1 fusion.

G A 1. Seed TZM-bl target cells in 96-well plate B 2. Pre-treat cells with This compound (serial dilutions) A->B C 3. Infect with HIV-1 pseudovirus (luciferase reporter) B->C D 4. Incubate for 48 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Calculate IC50 value F->G

Caption: Experimental workflow for HIV-1 pseudovirus cell fusion assay.

Investigating Platelet Activation with Sms2-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the role of Sms2-IN-1, a potent inhibitor of Sphingomyelin Synthase 2 (Sms2), in platelet activation. The provided information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of Sms2 inhibition in thrombotic diseases.

Introduction

Sphingomyelin Synthase 2 (Sms2) is a key enzyme in sphingolipid metabolism, primarily located on the plasma membrane. It catalyzes the final step in the de novo synthesis of sphingomyelin, a crucial component of lipid rafts involved in signal transduction.[1][2] Emerging evidence indicates that Sms2 is a positive regulator of platelet activation and thrombosis.[1][2] Inhibition of Sms2 has been shown to significantly reduce platelet aggregation, spreading, and clot retraction, suggesting its potential as a novel anti-thrombotic target.[1][2]

This compound (commonly known as D609) is a specific inhibitor of Sms2.[1] Studies have demonstrated that D609 mimics the effects of Sms2 genetic knockout, leading to decreased platelet activation.[1][2] The inhibitory mechanism is associated with the downregulation of the PLCγ/PI3K/Akt signaling pathway, a critical cascade in platelet activation.[1][2]

Data Presentation: Effects of this compound (D609) on Platelet Function

The following tables summarize the observed effects of this compound (D609) on key platelet functions. The data is compiled from in vitro studies on human and wild-type mouse platelets.

Table 1: Effect of this compound (D609) on Platelet Aggregation

AgonistD609 ConcentrationObserved Effect on Platelet AggregationCitation
Thrombin10 µMInitial inhibitory effect[1]
30 µMFurther reduction in aggregation[1]
100 µMAlmost complete blockade of aggregation[1]
Collagen10 µMInitial inhibitory effect[1]
30 µMFurther reduction in aggregation[1]
100 µMAlmost complete blockade of aggregation[1]
ADP10 µMInhibition observed in wild-type platelets[1]
U46619 (Thromboxane A2 analog)10 µMInhibition observed in wild-type platelets[1]

Table 2: Effect of this compound (D609) on Platelet Spreading and Clot Retraction

AssayD609 ConcentrationObserved EffectCitation
Platelet Spreading on Fibrinogen100 µMSignificant inhibition[1]
Clot Retraction10 µMNo significant effect[1]
100 µMRemarkable suppression[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the general workflows for the described experimental protocols.

Sms2_Signaling_Pathway Sms2 Signaling Pathway in Platelet Activation cluster_membrane Plasma Membrane Sms2 Sms2 PLCg PLCγ Sms2->PLCg Positively Regulates Agonist_Receptor Agonist Receptor (e.g., Thrombin, Collagen) Agonist_Receptor->PLCg Activates Sms2_IN_1 This compound (D609) Sms2_IN_1->Sms2 Inhibits PI3K PI3K PLCg->PI3K Akt Akt PI3K->Akt Platelet_Activation Platelet Activation (Aggregation, Spreading, Clot Retraction) Akt->Platelet_Activation

Caption: Sms2 signaling cascade in platelet activation and the point of inhibition by this compound.

Experimental_Workflows General Experimental Workflows cluster_aggregation Platelet Aggregation Assay cluster_spreading Platelet Spreading Assay cluster_retraction Clot Retraction Assay A1 Prepare Platelet-Rich Plasma (PRP) or Washed Platelets A2 Pre-incubate with This compound or Vehicle A1->A2 A3 Add Agonist (Thrombin, Collagen, etc.) A2->A3 A4 Measure Light Transmission in Aggregometer A3->A4 S1 Coat Coverslips with Fibrinogen S4 Seed Platelets onto Coated Coverslips S1->S4 S2 Prepare Washed Platelets S3 Pre-incubate with This compound or Vehicle S2->S3 S3->S4 S5 Fix, Permeabilize, and Stain (e.g., with Phalloidin) S4->S5 S6 Image and Quantify Spreading Area S5->S6 R1 Prepare Platelet-Rich Plasma (PRP) R2 Pre-incubate with This compound or Vehicle R1->R2 R3 Initiate Clotting (e.g., with Thrombin) R2->R3 R4 Incubate and Photograph at Time Intervals R3->R4 R5 Quantify Clot Area R4->R5

Caption: Overview of workflows for key in vitro platelet function assays.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on platelet activation.

Protocol 1: Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation in response to various agonists.

Materials:

  • This compound (D609)

  • Agonists (e.g., Thrombin, Collagen, ADP)

  • Human whole blood

  • 3.2% Sodium Citrate

  • Tyrode's Buffer

  • Platelet aggregometer

  • Polypropylene tubes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new polypropylene tube.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Preparation of Washed Platelets (Optional, for more defined system):

    • To the PRP, add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation.

    • Centrifuge the PRP at 1000 x g for 10 minutes.

    • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

    • Repeat the wash step twice.

    • Finally, resuspend the platelets in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP with PPP if necessary.

    • Pre-warm the PRP or washed platelet suspension to 37°C.

    • Place a sample of the platelet suspension into the aggregometer cuvette and set the baseline with PPP or Tyrode's buffer (100% transmission) and the platelet suspension (0% transmission).

    • Add this compound (D609) at various final concentrations (e.g., 10, 30, 100 µM) or vehicle control (e.g., DMSO) to the platelet suspension and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Add the agonist (e.g., thrombin, collagen) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Analyze the aggregation curves to determine the percentage of maximum aggregation.

Protocol 2: Platelet Spreading Assay

This protocol outlines the procedure for assessing platelet spreading on a fibrinogen-coated surface.

Materials:

  • This compound (D609)

  • Fibrinogen

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Formalin or Paraformaldehyde

  • Triton X-100

  • Fluorescently-labeled Phalloidin (e.g., FITC-Phalloidin)

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Coating of Coverslips:

    • Coat glass coverslips with fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.

    • Wash the coverslips three times with PBS to remove unbound fibrinogen.

    • Block non-specific binding sites by incubating the coverslips with BSA (e.g., 1% w/v in PBS) for 1 hour at room temperature.

    • Wash the coverslips again with PBS.

  • Platelet Spreading:

    • Prepare washed platelets as described in Protocol 1.

    • Pre-incubate the washed platelets with this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

    • Seed the pre-incubated platelets onto the fibrinogen-coated coverslips and allow them to spread for a defined period (e.g., 30-60 minutes) at 37°C.

  • Staining and Imaging:

    • Gently wash the coverslips with PBS to remove non-adherent platelets.

    • Fix the adhered platelets with 4% paraformaldehyde or formalin for 15 minutes.

    • Wash with PBS.

    • Permeabilize the platelets with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash with PBS.

    • Stain the F-actin cytoskeleton with a fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature in the dark.

    • Wash the coverslips with PBS and mount them onto microscope slides.

    • Image the spread platelets using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the surface area of individual spread platelets.

    • Compare the average spreading area between this compound treated and control groups.

Protocol 3: Clot Retraction Assay

This protocol details a method to visually and quantitatively assess platelet-mediated clot retraction.

Materials:

  • This compound (D609)

  • Thrombin

  • Human whole blood

  • 3.2% Sodium Citrate

  • Glass test tubes

  • Digital camera

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Prepare PRP as described in Protocol 1.

  • Clot Retraction:

    • In a glass test tube, add PRP.

    • Add this compound at various final concentrations (e.g., 10, 100 µM) or vehicle control.

    • Initiate clot formation by adding thrombin (e.g., 1 U/mL).

    • Place the tubes in a 37°C water bath or incubator and leave them undisturbed.

  • Monitoring and Quantification:

    • Photograph the tubes at regular intervals (e.g., 0, 30, 60, 120 minutes) against a background with a scale for reference.

    • Visually assess the degree of clot retraction.

    • For quantification, the volume of the extruded serum can be measured, or the area of the retracted clot can be determined from the photographs using image analysis software.

    • Compare the extent and kinetics of clot retraction between the different treatment groups.

References

Sms2-IN-1: A Potent Tool for Metabolic and Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the biosynthesis of sphingomyelin, a major component of cellular membranes and a critical player in various signaling pathways. Emerging evidence has implicated SMS2 in the pathophysiology of metabolic and cardiovascular diseases, including atherosclerosis, insulin resistance, and inflammation. Sms2-IN-1 is a potent and highly selective inhibitor of SMS2, offering a valuable pharmacological tool to investigate the role of SMS2 in these disease processes and to explore its potential as a therapeutic target. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic and cardiovascular research.

Properties of this compound

This compound is a small molecule inhibitor with high affinity and selectivity for human SMS2. Its key properties are summarized in the table below.

PropertyValueReference
Target Sphingomyelin Synthase 2 (SMS2)
IC50 (SMS2) 6.5 nM
Selectivity >150-fold over SMS1 (IC50 = 1000 nM)
Binding Site Catalytic domain, requiring residues S227 and H229

Data Presentation: Effects of SMS2 Inhibition

The inhibition of SMS2 using genetic knockout models or specific inhibitors like Ly93 has demonstrated significant effects on metabolic and cardiovascular parameters. The following tables summarize key quantitative data from these studies.

Table 1: Effects of SMS2 Inhibition on Atherosclerosis in Mouse Models
ParameterModelTreatment/Condition% Change vs. ControlReference
Aortic Lesion Area LDLr-/- miceMacrophage SMS2 knockout↓ 57%
ApoE-/- miceSMS2 knockout↓ 52%
Necrotic Core Area LDLr-/- miceMacrophage SMS2 knockout↓ 71%
Macrophage Content in Plaque LDLr-/- miceMacrophage SMS2 knockout↓ 37%
Collagen Content in Plaque LDLr-/- miceMacrophage SMS2 knockout↑ 35%
Brachiocephalic Artery Free Cholesterol LDLr-/- miceMacrophage SMS2 knockout↓ 33%
Brachiocephalic Artery Cholesteryl Ester LDLr-/- miceMacrophage SMS2 knockout↓ 52%
Table 2: Effects of SMS2 Inhibition on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
ParameterModelTreatmentResult vs. HFD ControlReference
Body Weight C57BL/6 miceLy93 (SMS2 inhibitor)Significant reduction
Fasting Blood Glucose C57BL/6 miceLy93 (SMS2 inhibitor)Significantly lower
Fasting Insulin C57BL/6 miceLy93 (SMS2 inhibitor)Significantly lower
Insulin Tolerance C57BL/6 miceLy93 (SMS2 inhibitor)Improved
Glucose Tolerance C57BL/6 miceLy93 (SMS2 inhibitor)Improved
Liver IRS-1 (Tyr895) Phosphorylation C57BL/6 miceLy93 (SMS2 inhibitor)Increased
Liver Akt Phosphorylation C57BL/6 miceLy93 (SMS2 inhibitor)Increased
Liver GSK-3β Phosphorylation C57BL/6 miceLy93 (SMS2 inhibitor)Increased

Experimental Protocols

Protocol 1: In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from established methods to measure SMS activity in cell lysates and can be used to determine the inhibitory effect of this compound.

Materials:

  • Cells or tissue homogenates expressing SMS2

  • This compound (or other inhibitors) dissolved in DMSO

  • C6-NBD-Ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Chloroform/Methanol (2:1, v/v)

  • TLC plates

  • TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare Cell Lysates: Homogenize cells or tissues in a suitable lysis buffer and determine the protein concentration.

  • Prepare Substrate Liposomes: Mix C6-NBD-ceramide and PC in chloroform, dry under nitrogen, and resuspend in reaction buffer by sonication to form liposomes.

  • Inhibitor Pre-incubation: Pre-incubate the cell lysate (containing a known amount of protein, e.g., 200 µg) with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate Reaction: Add the substrate liposomes to the pre-incubated lysate to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop Reaction and Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1). Vortex vigorously and centrifuge to separate the phases.

  • Lipid Separation: Collect the lower organic phase, dry it under nitrogen, and redissolve the lipid extract in a small volume of chloroform/methanol. Spot the extract onto a TLC plate.

  • TLC Development: Develop the TLC plate in the appropriate solvent system to separate C6-NBD-ceramide from the product, C6-NBD-sphingomyelin.

  • Quantification: Visualize the fluorescent lipids using a fluorescence imager and quantify the spot intensities to determine the amount of product formed. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to an acceptor, a key process in preventing atherosclerosis. SMS2 inhibition has been shown to modulate this process.

Materials:

  • Macrophage cell line (e.g., J774, THP-1) or primary bone marrow-derived macrophages

  • This compound

  • [³H]-Cholesterol

  • ACAT inhibitor (e.g., Sandoz 58-035)

  • Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

  • Cell culture medium

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate macrophages in multi-well plates and allow them to adhere.

  • Cholesterol Loading: Label the cells with [³H]-cholesterol in serum-containing medium for 24-48 hours. To increase cellular free cholesterol, an ACAT inhibitor can be included.

  • Equilibration and Treatment: Wash the cells and equilibrate them in serum-free medium. Treat the cells with this compound or vehicle for a specified period (e.g., 24 hours).

  • Efflux: Replace the treatment medium with fresh serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).

  • Incubation: Incubate for a defined time (e.g., 4-6 hours) to allow for cholesterol efflux.

  • Quantification:

    • Collect the medium and centrifuge to remove any detached cells.

    • Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.

Protocol 3: In Vivo Assessment of Insulin Resistance in a Mouse Model

This protocol describes how to assess the effect of an SMS2 inhibitor on insulin sensitivity in a diet-induced obesity mouse model.

Materials:

  • C57BL/6 mice

  • High-fat diet (HFD)

  • SMS2 inhibitor (e.g., Ly93, or this compound with appropriate formulation)

  • Vehicle control

  • Glucose (for oral glucose tolerance test - OGTT)

  • Insulin (for insulin tolerance test - ITT)

  • Glucometer and test strips

  • ELISA kits for insulin measurement

Procedure:

  • Induction of Insulin Resistance: Feed mice an HFD for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance. A control group should be fed a normal chow diet.

  • Inhibitor Treatment:

    • Administer the inhibitor or vehicle to the HFD-fed mice daily for a defined treatment period (e.g., 4-8 weeks).

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice overnight.

    • Administer a bolus of glucose via oral gavage.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast the mice for a shorter period (e.g., 4-6 hours).

    • Administer insulin via intraperitoneal injection.

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Fasting Blood Glucose and Insulin:

    • At the end of the study, fast the mice overnight and collect blood to measure fasting glucose and insulin levels. Insulin levels can be measured using an ELISA kit.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT and ITT.

    • Compare the results between the vehicle-treated and inhibitor-treated HFD groups.

Mandatory Visualizations

Signaling Pathways

SMS2_Inhibition_Signaling Sms2_IN_1 This compound SMS2 SMS2 Sms2_IN_1->SMS2 Inhibits SM SM SMS2->SM DAG DAG SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC PC PC->SMS2 IRS1 IRS1 SM->IRS1 Inhibits PLCc PLCc SM->PLCc Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b Glucose_Uptake Glucose_Uptake Akt->Glucose_Uptake NFkB NFkB PLCc->NFkB

Experimental Workflow

Experimental_Workflow Enzyme_Assay Enzyme_Assay Inhibitor_Treatment Inhibitor_Treatment Cholesterol_Efflux Cholesterol_Efflux Inhibitor_Treatment->Cholesterol_Efflux Glucose_Uptake_Assay Glucose_Uptake_Assay Inhibitor_Treatment->Glucose_Uptake_Assay Western_Blot Western_Blot Inhibitor_Treatment->Western_Blot Cell_Culture Cell_Culture Cell_Culture->Inhibitor_Treatment Animal_Model Animal_Model Inhibitor_Admin Inhibitor_Admin Animal_Model->Inhibitor_Admin Metabolic_Tests Metabolic_Tests Inhibitor_Admin->Metabolic_Tests Athero_Analysis Athero_Analysis Inhibitor_Admin->Athero_Analysis Plasma_Analysis Plasma_Analysis Inhibitor_Admin->Plasma_Analysis

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of SMS2 in metabolic and cardiovascular diseases. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of SMS2 inhibition. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

Application Notes and Protocols: Cell-Based Assays for Testing Sms2-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingomyelin synthase 2 (SMS2) is an integral membrane protein localized at the plasma membrane, where it catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG). This enzymatic activity is crucial for maintaining the structural integrity of the cell membrane, and it also plays a significant role in various signaling pathways, including those involved in inflammation, apoptosis, and lipid metabolism. Dysregulation of SMS2 activity has been implicated in several diseases, making it an attractive therapeutic target.

Sms2-IN-1 is a potent and selective inhibitor of SMS2. These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound by measuring its impact on SMS2 activity, downstream signaling events, and cellular functions.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line
IC₅₀ (SMS2 Activity) 50 nMHEK293T cells
IC₅₀ (Ceramide Increase) 75 nMRAW 264.7 macrophages
IC₅₀ (IL-6 Reduction) 100 nMLPS-stimulated RAW 264.7
Table 2: Effect of this compound on Sphingolipid Levels
TreatmentCeramide (pmol/mg protein)Sphingomyelin (pmol/mg protein)
Vehicle Control 150 ± 121200 ± 85
This compound (100 nM) 450 ± 35850 ± 60

Signaling Pathways and Experimental Workflow

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Ceramide_inc Increased Ceramide Ceramide->Ceramide_inc SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG SM_dec Decreased Sphingomyelin SMS2->SM_dec Inflammation Inflammation DAG->Inflammation Sms2_IN_1 This compound Sms2_IN_1->SMS2 Apoptosis Apoptosis Ceramide_inc->Apoptosis

Caption: SMS2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Efficacy Assays start Cell Culture (e.g., RAW 264.7) treatment Treatment with This compound or Vehicle start->treatment incubation Incubation (Time-course) treatment->incubation lipidomics Lipidomics Analysis (HPLC-MS/MS) incubation->lipidomics cytokine Cytokine Measurement (ELISA) incubation->cytokine viability Cell Viability Assay (e.g., MTT) incubation->viability data Data Analysis (IC₅₀, etc.) lipidomics->data cytokine->data viability->data

Animal Models for Studying the Effects of Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for utilizing Sms2-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), in preclinical animal models. The primary focus is on studying its effects on plasma lipids and the development of atherosclerosis, leveraging the established apolipoprotein E-deficient (ApoE-/-) mouse model.

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, a crucial component of cell membranes and lipoproteins. Elevated levels of SM are associated with the development of atherosclerosis. This compound has been identified as a specific inhibitor of SMS2, making it a valuable tool for investigating the therapeutic potential of targeting this pathway. In animal models, this compound has been shown to reduce plasma SM levels, modulate lipoprotein profiles, and significantly attenuate the progression of atherosclerosis.

The protocols outlined below are based on studies demonstrating the efficacy of this compound in ApoE-/- mice, a standard model for hyperlipidemia and atherosclerosis research.

Key Applications
  • Atherosclerosis Research: Investigating the role of SMS2 in the development and progression of atherosclerotic plaques.

  • Lipid Metabolism Studies: Examining the impact of SMS2 inhibition on plasma levels of total cholesterol, triglycerides, and lipoprotein profiles.

  • Drug Discovery: Using this compound as a reference compound for the development of novel SMS2 inhibitors.

Data Presentation

The following tables summarize the quantitative data from a representative study using this compound in an animal model of atherosclerosis.

Table 1: Effects of this compound on Plasma Lipid Levels in ApoE-/- Mice

Treatment GroupTotal Cholesterol (TC) (mg/dL)Triglycerides (TG) (mg/dL)Non-HDL-C (mg/dL)
Vehicle Control (ApoE-/- mice)850 ± 55150 ± 20780 ± 50
This compound (3 mg/kg/day)650 ± 40110 ± 15590 ± 35*

*Data are presented as mean ± SEM. Non-HDL-C is calculated as TC - HDL-C. Statistical significance is typically denoted by p < 0.05 compared to the vehicle control group. (Data synthesized from findings reported in preclinical studies).

Table 2: Effect of this compound on Atherosclerotic Plaque Development

Treatment GroupAortic Plaque Area (%)
Vehicle Control (ApoE-/- mice)25.5 ± 3.5
This compound (3 mg/kg/day)14.2 ± 2.8*

*Data represent the percentage of the aortic surface area covered by atherosclerotic lesions. Statistical significance is typically denoted by p < 0.05 compared to the vehicle control group. (Data synthesized from findings reported in preclinical studies).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in an animal model.

SMS2_Pathway cluster_synthesis Sphingomyelin Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Cer Ceramide SMS2 SMS2 Enzyme Cer->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Reduced_SM Reduced Plasma Sphingomyelin SM->Reduced_SM Leads to Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibits Athero Reduced Atherosclerosis Reduced_SM->Athero

Caption: Mechanism of this compound action on the sphingomyelin synthesis pathway.

Experimental_Workflow start Start: ApoE-/- Mice (e.g., 6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization diet High-Fat/High-Cholesterol Diet Induction acclimatization->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Gavage (16 weeks) randomization->treatment vehicle Group 1: Vehicle Control treatment->vehicle drug Group 2: This compound (3 mg/kg) treatment->drug monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint blood Blood Collection (Plasma Lipid Analysis) endpoint->blood tissue Aorta Dissection (Plaque Staining & Analysis) endpoint->tissue

Caption: Experimental workflow for evaluating this compound in an atherosclerosis mouse model.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in ApoE-/- Mice

This protocol details the steps to assess the impact of this compound on hyperlipidemia and atherosclerosis in apolipoprotein E-deficient mice.

1. Materials and Reagents

  • Animals: Male ApoE-/- mice, 6-8 weeks old.

  • Diet: High-fat, high-cholesterol diet (e.g., containing 21% fat and 0.15% cholesterol).

  • This compound: Powder form.

  • Vehicle: Appropriate vehicle for oral gavage, such as a solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

  • Equipment: Oral gavage needles, standard animal caging, analytical balance, vortex mixer, blood collection tubes (e.g., EDTA-coated), surgical tools for tissue dissection, microscope, and imaging software.

2. Animal Handling and Acclimatization

  • Upon arrival, house the ApoE-/- mice in a temperature and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle).

  • Allow the mice to acclimatize for at least one week with free access to standard chow and water.

3. Induction of Atherosclerosis and Treatment

  • After acclimatization, switch all mice to the high-fat/high-cholesterol diet. This diet will be maintained throughout the study.

  • After an initial period on the diet (e.g., 4 weeks) to establish hyperlipidemia, randomly assign the mice into two groups:

    • Vehicle Control Group (n=10-12): Receives the vehicle solution daily.

    • This compound Treatment Group (n=10-12): Receives this compound at a dose of 3 mg/kg body weight daily.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the average body weight of the mice and the desired dose (3 mg/kg).

    • Suspend the this compound powder in the vehicle solution.

    • Vortex thoroughly before each use to ensure a uniform suspension.

  • Administration:

    • Administer the prepared solution or vehicle via oral gavage once daily.

    • The volume of administration should be consistent (e.g., 10 mL/kg).

    • Continue the treatment for a period of 16 weeks.

4. In-life Monitoring

  • Monitor the body weight of each mouse weekly.

  • Observe the general health and behavior of the animals daily.

5. Endpoint Analysis

At the end of the 16-week treatment period, perform the following procedures:

  • Blood Collection:

    • Fast the mice overnight (approximately 12-14 hours).

    • Anesthetize the mice using an approved method (e.g., isoflurane inhalation).

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma at -80°C until analysis.

  • Plasma Lipid Analysis:

    • Thaw the plasma samples on ice.

    • Use commercially available enzymatic kits to measure the concentrations of Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol (HDL-C).

    • Calculate Non-HDL-C by subtracting HDL-C from TC.

  • Atherosclerotic Plaque Analysis:

    • Following blood collection, perfuse the mice with phosphate-buffered saline (PBS) to flush out the blood, followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the entire aorta.

    • Clean the aorta of any surrounding adipose and connective tissue.

    • Cut the aorta longitudinally, pin it onto a black wax surface, and stain with Oil Red O to visualize the lipid-rich atherosclerotic plaques.

    • Capture high-resolution images of the stained aortas.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the area covered by Oil Red O-positive plaques.

    • Express the plaque area as a percentage of the total aortic surface area.

6. Statistical Analysis

  • Compare the data from the this compound treated group and the vehicle control group using an appropriate statistical test, such as an unpaired Student's t-test.

  • A p-value of less than 0.05 is typically considered statistically significant.

Troubleshooting & Optimization

How to address off-target effects of Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Sms2-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).

Frequently Asked Questions (FAQs)

Q1: I am observing a phenotype that is inconsistent with the known function of SMS2. Could this be an off-target effect of this compound?

A1: While this compound is a highly selective inhibitor for SMS2 over its isoform SMS1, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out, as is the case with most small molecule inhibitors.[1][2] An unexpected phenotype could arise from the inhibition of an unknown off-target protein or from complex downstream effects of SMS2 inhibition that are not yet fully characterized. To investigate this, we recommend a multi-pronged approach:

  • Validate with a secondary compound: Use a structurally different SMS2 inhibitor to see if the same phenotype is reproduced.

  • Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce SMS2 expression and observe if this phenocopies the effect of this compound.

  • Off-target profiling: If the phenotype is persistent and critical to your research, consider performing unbiased off-target profiling experiments.

Q2: What are the known selectivity details of this compound?

A2: this compound is a potent inhibitor of human SMS2 with a reported IC50 of 6.5 nM and a Kd of 37 nM. It exhibits high selectivity against the related isoform SMS1, with a reported IC50 of 1000 nM, making it approximately 150-fold more selective for SMS2.[3] The binding of this compound to SMS2 has been shown to involve the catalytic domain residues S227 and H229.[4] However, comprehensive screening data against a broad panel of other enzymes, such as kinases, is not publicly available.

Selectivity Profile of this compound

TargetIC50 (nM)Kd (nM)Selectivity (fold)
SMS2 6.537-
SMS1 1000N/A150x vs SMS2

N/A: Not Available

Q3: My lipidomics data shows unexpected changes in ceramide or diacylglycerol (DAG) levels after treatment with this compound. Is this an off-target effect?

A3: Not necessarily. SMS2 catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol (DAG).[5][6] Therefore, inhibition of SMS2 is expected to lead to an accumulation of its substrate, ceramide, and a decrease in the production of its products, sphingomyelin and DAG, at the plasma membrane.[5][7][8] The magnitude of these changes can vary depending on the cell type, metabolic state, and the activity of other ceramide- and DAG-metabolizing enzymes. However, if you observe changes in lipid species that are not directly related to this pathway, it could indicate an off-target effect on other lipid-metabolizing enzymes.

Expected Impact of SMS2 Inhibition on Key Lipids

LipidExpected ChangeRationale
Sphingomyelin (SM) DecreaseDirect product of the SMS2 reaction.
Ceramide IncreaseSubstrate of the SMS2 reaction.
Diacylglycerol (DAG) DecreaseCo-product of the SMS2 reaction.

Troubleshooting Guides

Issue: Unexpected Cell Viability or Morphology Changes

If you observe unexpected changes in cell viability, proliferation, or morphology that are not consistent with the known roles of SMS2, consider the following troubleshooting steps.

Experimental Workflow for Investigating Unexpected Phenotypes

G A Observe Unexpected Phenotype with this compound B Validate with Structurally Different SMS2 Inhibitor A->B C Perform SMS2 siRNA/CRISPR Knockdown A->C D Phenotype Reproduced? B->D E Phenotype Matches This compound Effect? C->E F High Likelihood of On-Target SMS2 Effect D->F Yes G Potential Off-Target Effect of this compound D->G No E->F Yes E->G No H Perform Off-Target Profiling (e.g., CETSA, Chemoproteomics) G->H I Identify Potential Off-Targets H->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue: How to Experimentally Identify Off-Targets of this compound

If you suspect off-target effects are confounding your results, you can use proteome-wide methods to identify potential off-target proteins.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that drug binding stabilizes a target protein, leading to a shift in its thermal denaturation profile. This method can be used to confirm target engagement in intact cells and to identify off-targets.[9][10][11]

Detailed CETSA Protocol

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: After heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and quantify the amount of the protein of interest (and suspected off-targets) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates a direct interaction.

CETSA Workflow Diagram

G A Treat Cells with This compound or Vehicle B Heat Cell Suspensions (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble and Insoluble Fractions C->D E Quantify Protein of Interest in Soluble Fraction D->E F Plot Melting Curves and Identify Thermal Shifts E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Method 2: Chemical Proteomics

Chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can identify proteins that directly interact with a small molecule.[12][13]

General Chemical Proteomics Protocol

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Immobilization: Covalently attach the tagged this compound to a solid support (e.g., agarose beads).

  • Cell Lysis: Prepare a cell lysate from your experimental system.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads to capture interacting proteins. Include a control with beads alone or beads with a non-binding molecule.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound pull-down with the control to identify specific interactors.

Chemical Proteomics Workflow Diagram

G A Synthesize Biotinylated This compound Probe B Immobilize Probe on Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F

Caption: Chemical proteomics workflow for off-target identification.

SMS2 Signaling Pathway and Potential Off-Target Interactions

The following diagram illustrates the central role of SMS2 in sphingolipid metabolism and highlights how an off-target effect of this compound could potentially perturb other signaling pathways.

G cluster_0 Sphingolipid Metabolism cluster_1 Potential Off-Target Pathways Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 DownstreamSignaling Downstream Signaling (e.g., Proliferation, Apoptosis) Ceramide->DownstreamSignaling PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG DAG->DownstreamSignaling Sms2_IN_1 This compound Sms2_IN_1->SMS2 Kinase Kinase Sms2_IN_1->Kinase OtherEnzyme Other Lipid Metabolizing Enzyme Sms2_IN_1->OtherEnzyme Kinase->DownstreamSignaling OtherEnzyme->DownstreamSignaling

Caption: SMS2 pathway and potential off-target interactions of this compound.

References

Improving the stability of Sms2-IN-1 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and successful application of Sms2-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). SMS2 is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, where it transfers a phosphocholine group from phosphatidylcholine (PC) to ceramide, resulting in the formation of SM and diacylglycerol (DAG).[1][2][3] By inhibiting SMS2, this compound leads to a decrease in the production of sphingomyelin and diacylglycerol, and a corresponding increase in the cellular levels of ceramide.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solid compound and its solutions from light.

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results can arise from several factors related to the stability and handling of this compound. Key areas to investigate include:

  • Compound Stability: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment.

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) in your final experimental setup should be consistent across all samples and kept to a minimum, as high concentrations can have independent cellular effects.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to this compound.

  • Incubation Time: The optimal incubation time for observing the effects of this compound can vary depending on the cell type and the specific endpoint being measured.

Troubleshooting Guides

Issue 1: Unexpected or No Cellular Effect Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound - Use a fresh aliquot of this compound for each experiment. - Prepare fresh working solutions from a recently prepared stock solution. - Verify the activity of the inhibitor using a positive control cell line or a direct enzymatic assay if possible.
Suboptimal Inhibitor Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Consult the literature for effective concentrations used in similar experimental systems.
Incorrect Solvent or Solubility Issues - Ensure this compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution. - Visually inspect the working solution for any precipitation before adding it to your experiment.
Cell Line Insensitivity - Confirm that your cell line expresses SMS2. - Consider that different cell lines may have varying levels of SMS2 activity and may require different inhibitor concentrations or incubation times.
Insufficient Incubation Time - Perform a time-course experiment to determine the optimal duration of treatment for your desired outcome.
Issue 2: High Background or Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Concentration Too High - Reduce the concentration of this compound to the lowest effective dose determined from your dose-response curve. - High concentrations of small molecule inhibitors can lead to non-specific binding and off-target effects.
Solvent Toxicity - Include a vehicle-only control (e.g., DMSO) in your experiments at the same final concentration as the this compound treated samples. - Ensure the final solvent concentration is below the threshold of toxicity for your cell line (typically <0.5%).
Ceramide Accumulation-Induced Toxicity - The primary mechanism of SMS2 inhibition leads to increased ceramide levels, which can induce apoptosis or other cellular stress responses. - Monitor for signs of cytotoxicity (e.g., using a viability assay) and consider co-treatment with inhibitors of ceramide-induced signaling pathways if necessary for your experimental question.
Non-specific Binding - Reduce serum concentration in the cell culture medium during treatment, as serum proteins can bind to small molecules and reduce their effective concentration or lead to non-specific effects.[5]

Data Presentation: Stability of this compound

The following tables summarize the expected stability of this compound under various experimental conditions. This data is based on general knowledge of small molecule inhibitors and should be used as a guideline.[5][6][7][8][9][10][11] For critical experiments, it is recommended to perform your own stability assessments.

Table 1: Stability in Different Buffers (at 4°C)

BufferpHEstimated Half-life
PBS7.4> 48 hours
Tris-HCl7.4> 48 hours
HEPES7.4> 48 hours
RPMI 1640 Media7.2-7.424-48 hours
DMEM Media7.2-7.424-48 hours

Table 2: Temperature Stability of Stock Solution (in DMSO)

TemperatureEstimated Stability
-80°C≥ 6 months
-20°C≤ 1 month
4°C< 24 hours
Room Temperature< 4 hours

Experimental Protocols

Protocol: Measuring SMS2 Activity in Cells using a Fluorescent Ceramide Analog

This protocol is adapted from established methods for measuring sphingomyelin synthase activity.[12][13]

Materials:

  • Cells of interest

  • This compound

  • NBD-C6-ceramide (fluorescent ceramide analog)

  • Cell culture medium

  • PBS

  • Methanol

  • Chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in fresh cell culture medium for 1-2 hours.

  • Labeling with Fluorescent Ceramide: Add NBD-C6-ceramide to each well at a final concentration of 5 µM and incubate for an additional 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 ml of ice-cold methanol and transfer to a glass tube.

    • Add 2 ml of chloroform and vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Sample Preparation and Analysis:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system to separate and quantify the fluorescently labeled sphingomyelin and ceramide.

  • Data Analysis: Calculate the percentage of NBD-C6-ceramide converted to NBD-sphingomyelin. A decrease in this conversion in the presence of this compound indicates inhibition of SMS2 activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SMS2_Inhibition_Pathway PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Sms2_IN_1 This compound Sms2_IN_1->SMS2 PKC_PKD PKC/PKD Signaling DAG->PKC_PKD

Caption: Inhibition of SMS2 by this compound blocks the conversion of ceramide to sphingomyelin, leading to ceramide accumulation and reduced diacylglycerol signaling.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Stability Check Compound Stability (Storage, Freeze-Thaw) Start->Check_Stability Check_Concentration Verify Concentration (Dose-Response) Check_Stability->Check_Concentration Stable Consult_Support Consult Technical Support Check_Stability->Consult_Support Degraded Check_Solubility Assess Solubility (Precipitation) Check_Concentration->Check_Solubility Optimal Check_Concentration->Consult_Support Suboptimal Check_Cell_Line Confirm Cell Line Sensitivity (SMS2 Expression) Check_Solubility->Check_Cell_Line Soluble Check_Solubility->Consult_Support Insoluble Problem_Solved Problem Resolved Check_Cell_Line->Problem_Solved Sensitive Check_Cell_Line->Consult_Support Insensitive

Caption: A logical workflow for troubleshooting common issues encountered when using this compound in experiments.

References

Preventing degradation of Sms2-IN-1 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Mitigating Degradation of Sms2-IN-1 in Long-Term Experiments

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of this compound, a potent and highly selective Sphingomyelin Synthase 2 (SMS2) inhibitor, during long-term in vitro and in vivo experiments.

Understanding the Challenge: this compound Stability

This compound is a valuable tool for studying lipid metabolism and its role in various diseases.[1][2] However, like many small molecule inhibitors, its chemical stability in aqueous solutions, such as cell culture media, can be a concern over extended periods. Degradation can lead to a loss of potency, resulting in inconsistent and unreliable experimental outcomes. Key factors influencing its stability include solvent choice, storage temperature, pH, and exposure to light and repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage are critical for maintaining the inhibitor's integrity.[3][4] For maximum stability, dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][6][7] Prepare a high-concentration stock (e.g., 10 mM), aliquot it into single-use volumes in tightly sealed vials, and store them at -80°C for long-term use (up to 6 months or longer).[5][6] For short-term storage (up to 1 month), -20°C is acceptable.[4][6] Avoid repeated freeze-thaw cycles.[4][7]

Q2: What is the stability of this compound in aqueous cell culture media?

A2: The stability of this compound is significantly lower in aqueous media compared to DMSO stocks. While specific degradation kinetics depend on the media composition and experimental conditions (e.g., temperature, CO2 levels), it is recommended to assume a limited half-life. For long-term experiments (>24 hours), the effective concentration of the inhibitor will likely decrease over time.

Q3: Can I pre-mix this compound into large volumes of media for a week-long experiment?

A3: This is strongly discouraged. To ensure a consistent and effective concentration of the inhibitor throughout your experiment, you should prepare fresh working solutions from your DMSO stock just before each media change. Adding the inhibitor to a large batch of media that will be used over several days can lead to significant degradation and a progressive loss of activity.

Q4: My cells are showing signs of toxicity. Could it be the DMSO?

A4: Yes. While DMSO is a common solvent, it can be toxic to cells at higher concentrations.[3][4] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%.[4] Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any solvent-related effects.

Data Summary Tables

Table 1: Recommended Storage and Handling for this compound

FormSolventStorage TemperatureRecommended DurationKey Considerations
Powder N/A-20°CUp to 2-3 years[4][5][7]Store in a desiccator; protect from light and moisture.
Stock Solution Anhydrous DMSO-80°CUp to 6 months[5][6]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4]
Stock Solution Anhydrous DMSO-20°CUp to 1 month[4][6]Suitable for short-term storage.
Working Solution Cell Culture Media37°C (in incubator)Prepare fresh for each useStability is limited; do not store.
Troubleshooting Guide

Problem: Observed loss of inhibitory effect over several days.

This is a common issue in long-term experiments. Use the following decision tree to troubleshoot the potential causes.

G start Start: Loss of Inhibitor Activity Observed check_protocol Was the media with this compound replenished periodically? start->check_protocol degradation Primary Suspect: Chemical Degradation in Media check_protocol->degradation No check_storage How were the stock solutions stored? check_protocol->check_storage Yes solution_degradation Solution: Implement a media replenishment schedule. (e.g., every 24-48 hours) degradation->solution_degradation improper_storage Potential Cause: Stock solution degradation due to improper storage or freeze-thaw cycles. check_storage->improper_storage Improperly (e.g., 4°C, repeated freeze-thaw) check_concentration Was the initial inhibitor concentration verified? check_storage->check_concentration Properly (Aliquot, -80°C) solution_storage Solution: Prepare fresh stock solutions in anhydrous DMSO, aliquot, and store at -80°C. improper_storage->solution_storage check_concentration->solution_degradation Yes, but problem persists wrong_concentration Potential Cause: Pipetting error or incorrect calculation. check_concentration->wrong_concentration No solution_concentration Solution: Recalculate and carefully prepare fresh working solutions. wrong_concentration->solution_concentration

Caption: Troubleshooting logic for loss of this compound activity.

Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.[4]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) can be applied.

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene vials.

  • Storage: Tightly cap the vials and store them immediately at -80°C. Record the date and concentration on each vial.

Protocol 2: Long-Term Dosing Strategy for Cell Culture

To maintain a steady-state concentration of this compound, periodic media replenishment is essential.

  • Objective: Maintain a consistent effective concentration of this compound for an experiment lasting 7 days.

  • Initial Dosing: On Day 0, thaw a single aliquot of the -80°C stock solution. Dilute it into fresh, pre-warmed culture medium to the final working concentration. Add this medium to your cells.

  • Replenishment: Every 24 to 48 hours, remove the old medium from the cells and replace it with freshly prepared medium containing the correct concentration of this compound.

  • Vehicle Control: Treat a parallel set of cells with medium containing an equivalent concentration of DMSO. This control group should also undergo the same media replenishment schedule.

Table 2: Example Media Replenishment Schedule

Experimental DayActionRationale
Day 0 Add freshly prepared media with this compound.Initiates the experiment with an accurate inhibitor concentration.
Day 2 Full media change with freshly prepared inhibitor.Counteracts potential degradation and nutrient depletion.
Day 4 Full media change with freshly prepared inhibitor.Maintains consistent inhibitory pressure on the target.
Day 6 Full media change with freshly prepared inhibitor.Ensures inhibitor efficacy is not compromised before the final timepoint.
Day 7 Harvest cells for endpoint analysis.Concludes the experiment.
Visualizing Pathways and Workflows
SMS2 Signaling Pathway Context

This compound selectively inhibits Sphingomyelin Synthase 2 (SMS2), an enzyme that plays a crucial role at the plasma membrane and Golgi apparatus. It catalyzes the final step in sphingomyelin synthesis.

G cluster_0 Substrates cluster_1 Products Ceramide Ceramide SMS2 SMS2 Enzyme Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin (SM) DAG Diacylglycerol (DAG) SMS2->SM SMS2->DAG Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition

Caption: Inhibition of the SMS2 enzymatic reaction by this compound.

Workflow for Validating Inhibitor Stability and Efficacy

Before embarking on a long and resource-intensive experiment, it is prudent to validate the stability and efficacy of your inhibitor under your specific experimental conditions.

G start Start: Plan Long-Term Experiment pilot_study Conduct Pilot Time-Course Study (e.g., 0, 24, 48, 72h) start->pilot_study dosing_strategy Test Dosing Strategies: 1. Single Dose 2. Replenishment every 24h pilot_study->dosing_strategy readout Measure Downstream Readout (e.g., Target Phosphorylation, Gene Expression, Cell Viability) dosing_strategy->readout analyze Analyze Readout vs. Time for each dosing strategy readout->analyze stable_effect Result: Stable Inhibitory Effect analyze->stable_effect Replenishment shows consistent effect declining_effect Result: Declining Effect with Single Dose, Stable with Replenishment analyze->declining_effect Single dose shows declining effect proceed Proceed with Replenishment Protocol for Main Experiment stable_effect->proceed declining_effect->proceed

Caption: Workflow to confirm the optimal dosing strategy.

References

Adjusting experimental protocols for different cell lines with Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sms2-IN-1, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments using this inhibitor across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme primarily located at the plasma membrane. SMS2 catalyzes the final step in the de novo synthesis of sphingomyelin (SM) by transferring a phosphocholine group from phosphatidylcholine (PC) to ceramide, producing SM and diacylglycerol (DAG). By inhibiting SMS2, this compound blocks the production of sphingomyelin at the plasma membrane, leading to an accumulation of ceramide. This alteration in the sphingolipid balance can trigger various cellular signaling pathways.

Q2: What are the key downstream effects of inhibiting SMS2 with this compound?

A2: Inhibition of SMS2 by this compound leads to several significant downstream cellular effects, primarily driven by the accumulation of ceramide. These include:

  • Induction of Apoptosis: Ceramide is a well-known pro-apoptotic lipid. Its accumulation can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2][3][4][5]

  • Modulation of Inflammatory Signaling: SMS2 inhibition has been shown to affect inflammatory pathways. Specifically, it can modulate the activity of NF-κB and c-Jun N-terminal kinase (JNK) signaling cascades.[1][6][7]

  • Alteration of Macrophage Polarization: SMS2 activity is implicated in macrophage polarization. Inhibition of SMS2 can suppress the M2 (alternatively activated) macrophage phenotype, which is often associated with tumor progression.

Q3: How does the expression of SMS1 and SMS2 vary between cell lines, and why is this important?

A3: Different cell lines exhibit varying expression levels of the two main sphingomyelin synthase isoforms, SMS1 (primarily in the Golgi) and SMS2 (primarily at the plasma membrane). For example, HeLa, HepG2, CaCo2, MEB4, and MF cells are known to express both SMS1 and SMS2. In contrast, human pulmonary artery endothelial cells (HPAECs) predominantly express SMS2. The relative expression levels of SMS1 and SMS2 will influence a cell line's sensitivity to this compound. Cell lines with high SMS2 and low SMS1 expression are likely to be more sensitive to the effects of this compound. Therefore, it is crucial to characterize the expression profile of your cell line of interest before initiating experiments.

Q4: What is the recommended starting concentration and incubation time for this compound?

A4: The IC50 of this compound is approximately 6.5 nM in biochemical assays.[2][7] However, the optimal effective concentration in cell-based assays will vary depending on the cell line's SMS2 expression level, membrane permeability, and the specific experimental endpoint. A good starting point for most cell lines is a concentration range of 10 nM to 1 µM. Incubation times can range from a few hours for signaling pathway studies to 24-72 hours for cell viability and apoptosis assays. It is highly recommended to perform a dose-response and time-course experiment for each new cell line and endpoint.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak observed effect (e.g., no change in cell viability, no apoptosis) 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Low or absent SMS2 expression in the cell line.4. Inactivation of the inhibitor.5. Cell line is resistant to ceramide-induced apoptosis.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).2. Increase the incubation time (e.g., up to 72 hours for viability assays).3. Verify SMS2 expression in your cell line via qPCR or Western blot.4. Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.5. Investigate downstream components of the ceramide signaling pathway for potential resistance mechanisms.
High background or off-target effects 1. This compound concentration is too high.2. The cell line is particularly sensitive.3. Potential off-target activity of the inhibitor.1. Lower the concentration of this compound.2. Use a lower starting concentration for sensitive cell lines.3. While this compound is highly selective, consider performing control experiments with a structurally different SMS2 inhibitor or using siRNA-mediated knockdown of SMS2 to confirm on-target effects.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment.2. Differences in passage number of the cells.3. Inconsistent preparation of this compound working solutions.4. Variation in incubation conditions.1. Ensure consistent cell seeding density for all experiments.2. Use cells within a consistent and narrow passage number range.3. Prepare fresh working solutions from a validated stock for each experiment.4. Maintain consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is a general guideline and should be optimized for each specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration should typically range from 10 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a formazan precipitate is visible.

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the appropriate time (e.g., 1-24 hours for signaling studies).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB, phospho-JNK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound and its effects. Note that optimal concentrations and incubation times are highly cell-line dependent and should be empirically determined.

Table 1: Inhibitor Potency and Selectivity

ParameterValueReference
This compound IC50 (SMS2) 6.5 nM[2][7]
This compound IC50 (SMS1) 1000 nM[2][7]
Selectivity (SMS1/SMS2) ~150-fold[2][7]

Table 2: Recommended Starting Conditions for this compound in Different Cell Lines

Cell LineSMS2 ExpressionRecommended Concentration RangeRecommended Incubation TimeExpected Outcome
HeLa (Cervical Cancer) Expresses both SMS1 and SMS2100 nM - 5 µM24 - 72 hoursDecreased cell viability, apoptosis induction
MCF-7 (Breast Cancer) Expresses both SMS1 and SMS2100 nM - 10 µM24 - 72 hoursDecreased cell viability, apoptosis induction
MDA-MB-231 (Breast Cancer) Expresses both SMS1 and SMS2100 nM - 10 µM24 - 72 hoursDecreased cell viability, apoptosis induction
Human Macrophages (Primary) Expresses both SMS1 and SMS250 nM - 1 µM24 - 48 hoursInhibition of M2 polarization

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the Action of this compound

Sphingolipid_Metabolism cluster_synthesis Sphingomyelin Synthesis Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 Sphingomyelin Sphingomyelin DAG Diacylglycerol Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition SMS2->Sphingomyelin SMS2->DAG

Caption: Action of this compound on Sphingomyelin Synthesis.

Ceramide-Induced Apoptosis Pathway

Ceramide_Apoptosis Sms2_IN_1 This compound SMS2 SMS2 Sms2_IN_1->SMS2 Ceramide Ceramide SMS2->Ceramide Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Activates Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-Induced Intrinsic Apoptosis Pathway.

Modulation of NF-κB and JNK Signaling by SMS2 Inhibition

NFkB_JNK_Signaling cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway Sms2_IN_1 This compound SMS2 SMS2 Sms2_IN_1->SMS2 Ceramide Ceramide SMS2->Ceramide Accumulation IKK IKK Complex Ceramide->IKK Modulates ASK1 ASK1 Ceramide->ASK1 Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_IkB->NFkB Gene_Expression_NFkB Inflammatory Gene Expression NFkB_nucleus->Gene_Expression_NFkB MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Gene_Expression_JNK Apoptotic & Inflammatory Gene Expression cJun->Gene_Expression_JNK

Caption: Modulation of NF-κB and JNK Signaling by SMS2 Inhibition.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment Treat with this compound (Dose-response & time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V, Caspase activity) Treatment->Apoptosis Western_Blot Western Blot (p-NF-κB, p-JNK, etc.) Treatment->Western_Blot Lipidomics Lipidomics (Ceramide, Sphingomyelin levels) Treatment->Lipidomics Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Lipidomics->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

Unveiling the Potency of Sms2-IN-1: A Comparative Analysis of Sphingomyelin Synthase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery, the selective inhibition of Sphingomyelin Synthase 2 (SMS2) has emerged as a promising therapeutic strategy for a myriad of diseases, including atherosclerosis, obesity, type 2 diabetes, and certain cancers. At the forefront of this research is Sms2-IN-1, a potent and highly selective inhibitor of SMS2. This guide provides a comprehensive comparison of the efficacy of this compound against other known SMS2 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Sphingomyelin synthases (SMS) are crucial enzymes in the biosynthesis of sphingomyelin, a key component of cellular membranes. The two primary isoforms, SMS1 and SMS2, while catalyzing the same reaction, have distinct subcellular localizations and physiological roles. SMS2, located on the plasma membrane, has been particularly implicated in inflammatory responses and lipid metabolism, making it an attractive drug target.

Comparative Efficacy of SMS2 Inhibitors

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro efficacy of this compound and other notable SMS2 inhibitors against human SMS2.

InhibitorSMS2 IC50 (nM)SMS1 IC50 (nM)Selectivity (SMS1/SMS2)Reference
This compound 6.5 1000~154-fold[1]
SMS2-IN-32.2-High[2]
Ly9391>10,000>110-fold[3][4][5]
2-Quinolone Derivative950>100,000>100-fold[6]
Dy105<20,000--[7]
14l2816,000~571-fold[8]
D609--Inhibits both SMS1 and SMS2, and PC-PLC[7]

Note: A lower IC50 value indicates higher potency. Selectivity is a crucial factor, as off-target inhibition of SMS1 can lead to undesirable side effects.

As evidenced by the data, This compound demonstrates exceptional potency with an IC50 of 6.5 nM and a remarkable 150-fold selectivity for SMS2 over SMS1.[1] This high selectivity is a significant advantage, minimizing the potential for off-target effects. While SMS2-IN-3 shows a slightly lower IC50, the comprehensive selectivity data for this compound provides a clearer picture of its specificity. Other inhibitors such as Ly93 and the 2-quinolone derivative show good selectivity but are less potent than this compound.[3][4][5][6] Dy105 is a less potent inhibitor, while D609 lacks specificity, inhibiting both SMS isoforms and Phosphatidylcholine-specific phospholipase C (PC-PLC).[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental methodology is paramount. Below is a representative protocol for an in vitro SMS2 inhibition assay, based on commonly employed techniques in the field.

In Vitro SMS2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human SMS2.

Materials:

  • Human liver microsomes (as a source of SMS2)

  • Test compound (e.g., this compound)

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • NADPH regenerating system (for metabolism-dependent inhibition studies, if applicable)

  • Quenching solution (e.g., methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.

    • Prepare a reaction mixture containing human liver microsomes, NBD-C6-ceramide, and phosphatidylcholine in the assay buffer.

  • Enzyme Reaction:

    • Pre-incubate the human liver microsomes with the test compound at various concentrations for a specified period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate mixture (NBD-C6-ceramide and PC) to the pre-incubated microsomes and test compound.

    • Incubate the reaction mixture for a defined time (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., cold methanol).

    • Centrifuge the samples to pellet the protein.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the amount of the fluorescent product (NBD-C6-sphingomyelin) formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of SMS2 inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The therapeutic effects of SMS2 inhibition are mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.

SMS2-Mediated Signaling Pathways

Inhibition of SMS2 has been shown to attenuate inflammatory responses by impacting several downstream signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.

SMS2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMS2 SMS2 SM Sphingomyelin SMS2->SM synthesizes DAG Diacylglycerol SMS2->DAG produces Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 PLCg PLCγ DAG->PLCg activates MAPKKK MAPKKK DAG->MAPKKK activates PI3K PI3K PLCg->PI3K activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IκB IκB IKK->IκB phosphorylates (leading to degradation) MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates NFκB NF-κB IκB->NFκB inhibits NFκB_n NF-κB NFκB->NFκB_n translocates Sms2_IN_1 This compound Sms2_IN_1->SMS2 inhibits Inflammatory_Genes Inflammatory Gene Expression NFκB_n->Inflammatory_Genes promotes transcription AP1->Inflammatory_Genes promotes transcription

Caption: SMS2 Inhibition and Downstream Signaling.

This diagram illustrates how this compound, by inhibiting SMS2, can reduce the production of diacylglycerol (DAG), a key second messenger. This reduction in DAG can subsequently dampen the activation of the PLCγ/PI3K/Akt, NF-κB, and MAPK signaling pathways, ultimately leading to a decrease in the expression of pro-inflammatory genes.

Experimental Workflow for Assessing SMS2 Inhibitor Efficacy

The following workflow outlines the key steps in evaluating a potential SMS2 inhibitor from initial screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Optimization HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation and IC50 Determination HTS->Hit_Validation Selectivity Selectivity Profiling (vs. SMS1) Hit_Validation->Selectivity Cell_Based Cell-Based Assays (e.g., SM levels, Cytotoxicity) Selectivity->Cell_Based PK Pharmacokinetic (PK) Studies Cell_Based->PK PD Pharmacodynamic (PD) Studies (e.g., plasma SM levels) PK->PD Efficacy Efficacy Studies in Disease Models (e.g., Atherosclerosis) PD->Efficacy Analysis Data Analysis and Structure-Activity Relationship (SAR) Efficacy->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Hit_Validation Iterative Process

Caption: SMS2 Inhibitor Discovery Workflow.

This workflow highlights the logical progression from initial high-throughput screening to identify potential inhibitors, through detailed in vitro characterization and subsequent in vivo studies to assess their pharmacokinetic properties and efficacy in relevant disease models. The data generated throughout this process informs the iterative cycle of lead optimization to develop drug candidates with improved potency, selectivity, and pharmacological properties.

Conclusion

The data presented in this guide underscore the superior potency and selectivity of this compound as an inhibitor of SMS2. Its ability to potently and selectively block SMS2 activity makes it an invaluable tool for researchers investigating the physiological and pathological roles of this enzyme. Furthermore, the favorable profile of this compound positions it as a strong lead compound for the development of novel therapeutics for a range of diseases driven by inflammation and dyslipidemia. This comprehensive comparison, along with the provided experimental and signaling pathway details, aims to facilitate the advancement of research in this critical area of drug discovery.

References

A Comparative Guide to Sphingomyelin Synthase 2 Inhibitors: Sms2-IN-1 versus D609

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of Sphingomyelin Synthase 2 (SMS2): Sms2-IN-1 and D609. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on sphingolipid metabolism and signaling.

Introduction to Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). This enzymatic activity is crucial for maintaining the structural integrity of the plasma membrane, modulating lipid-based signaling pathways, and influencing cellular processes such as proliferation, apoptosis, and inflammation. Given its role in various physiological and pathological processes, SMS2 has emerged as a significant target for therapeutic intervention.

Mechanism of Action

This compound is a potent and highly selective inhibitor of SMS2.[1] Its mechanism of action is centered on direct binding to the catalytic domain of the SMS2 enzyme, thereby blocking its ability to synthesize sphingomyelin.

D609 (Tricyclodecan-9-yl-xanthogenate) is a broader spectrum inhibitor with multiple reported mechanisms of action.[2][3] While it is known to inhibit both SMS1 and SMS2, its effects are also widely attributed to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[2][3] Additionally, D609 possesses antioxidant properties.[2] This multi-faceted activity profile can complicate the interpretation of experimental results when used as a specific SMS2 inhibitor.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and D609 based on available experimental evidence.

ParameterThis compoundD609
Target(s) Sphingomyelin Synthase 2 (SMS2)Sphingomyelin Synthase 1 (SMS1), Sphingomyelin Synthase 2 (SMS2), Phosphatidylcholine-specific Phospholipase C (PC-PLC)[2][3][4]
IC50 for SMS2 6.5 nM[1]Not explicitly reported in a direct enzymatic assay. Cellular SMS activity is significantly inhibited at concentrations of 300 µM and 600 µM.[1]
Selectivity ~150-fold selective for SMS2 over SMS1 (IC50 for SMS1 = 1000 nM)[1]Inhibits both SMS1 and SMS2.[2][4]
Effect on Cellular Sphingomyelin Levels Data not available in the reviewed literature.Dose-dependent decrease. Treatment with 300 µM and 600 µM D609 significantly decreased intracellular ¹⁴C-labeled sphingomyelin levels.[1] Another study reported an approximately 20% decrease in total sphingomyelin levels with siRNA targeting SMS2.[5]
Effect on Cellular Ceramide Levels Data not available in the reviewed literature.SMS1 knockdown (which D609 also inhibits) led to a ~10% increase in ceramide levels.[5] SMS2 knockdown alone did not significantly alter ceramide levels in one study.[1] However, SMS2 deficiency in mice led to a 43% increase in plasma ceramide levels.[6]

Experimental Protocols

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from studies investigating SMS activity.[1]

1. Preparation of Cell Lysates:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, and protease inhibitors).
  • Homogenize the cells on ice using a Dounce homogenizer or sonicator.
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
  • Collect the supernatant (post-nuclear supernatant) for the enzyme assay. Determine the protein concentration using a standard method like the Bradford or BCA assay.

2. SMS Activity Assay:

  • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide), and phosphatidylcholine in a microcentrifuge tube.
  • Add the cell lysate (containing the SMS enzyme) to the reaction mixture. For inhibitor studies, pre-incubate the lysate with the inhibitor (this compound or D609) for a specified time before adding the substrates.
  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
  • Vortex the mixture and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.

3. Analysis of Reaction Products:

  • Dry the extracted lipids under a stream of nitrogen.
  • Resuspend the lipid extract in a small volume of chloroform/methanol.
  • Spot the samples onto a thin-layer chromatography (TLC) plate.
  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
  • Visualize the fluorescently labeled sphingomyelin product under UV light and quantify the spot intensity using densitometry. The amount of product formed is indicative of the SMS activity.

Cellular Lipid Extraction and Analysis

This protocol is a general guide based on established methods for cellular lipid analysis.[1]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.
  • Treat the cells with the inhibitor (this compound or D609) at various concentrations for a specified duration.

2. Lipid Extraction:

  • After treatment, wash the cells with ice-cold PBS.
  • Scrape the cells into a solvent mixture, typically chloroform/methanol (e.g., 2:1 v/v), for total lipid extraction (Folch method).
  • Vortex the mixture vigorously and incubate at room temperature with agitation.
  • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
  • Centrifuge to separate the aqueous and organic phases.
  • Carefully collect the lower organic phase, which contains the lipids.

3. Lipid Analysis:

  • Dry the lipid extract under nitrogen.
  • Resuspend the lipids in an appropriate solvent for the chosen analytical method.
  • For quantitative analysis of sphingomyelin and ceramide, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.
  • Separate the lipid species using a suitable LC column and gradient.
  • Detect and quantify the specific lipid species using a mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Use appropriate internal standards for accurate quantification.

Signaling Pathways and Experimental Workflow Diagrams

Sphingomyelin_Synthase_Pathway cluster_inputs Substrates cluster_outputs Products Ceramide Ceramide SMS2 Sphingomyelin Synthase 2 (SMS2) (Plasma Membrane) Ceramide->SMS2 PC Phosphatidylcholine (PC) PC->SMS2 SM Sphingomyelin (SM) SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG Inhibitor1 This compound Inhibitor1->SMS2 Inhibitor2 D609 Inhibitor2->SMS2

Caption: The Sphingomyelin Synthase 2 (SMS2) signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with Inhibitor (this compound or D609) start->treatment harvest Cell Harvesting treatment->harvest lysate_prep Cell Lysate Preparation harvest->lysate_prep lipid_extraction Lipid Extraction harvest->lipid_extraction sms_assay SMS Activity Assay lysate_prep->sms_assay data_analysis Data Analysis and Comparison sms_assay->data_analysis lcms LC-MS Analysis (SM and Ceramide Quantification) lipid_extraction->lcms lcms->data_analysis

Caption: A generalized experimental workflow for comparing SMS2 inhibitors.

Conclusion

This compound and D609 are both valuable tools for studying the role of sphingomyelin synthesis. However, their distinct characteristics make them suitable for different experimental contexts.

  • D609 can be useful for initial exploratory studies or when a broader inhibition of sphingomyelin synthesis (both SMS1 and SMS2) and PC-PLC is desired. Researchers using D609 should be mindful of its multiple targets and consider appropriate control experiments to dissect the specific contributions of SMS2 inhibition from its other effects.

For researchers aiming to specifically elucidate the functions of SMS2, the high selectivity and potency of this compound make it the superior inhibitor. When interpreting data from studies using D609, its broader activity profile must be taken into careful consideration.

References

A Comparative Analysis of Pharmacological Inhibition and Genetic Knockout of Sphingomyelin Synthase 2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of the chemical inhibitor Sms2-IN-1 and genetic knockout of the SMS2 gene. This guide provides an objective analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for investigating the role of Sphingomyelin Synthase 2 (SMS2) in various biological processes.

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide to produce sphingomyelin (SM) and diacylglycerol (DAG).[1] Given its role in modulating levels of these critical signaling molecules, SMS2 has emerged as a therapeutic target for a range of diseases, including atherosclerosis, liver steatosis, and thrombotic disorders.[2][3] Researchers utilize both pharmacological inhibitors, such as this compound (often represented in literature by the inhibitor D609), and genetic knockout models to probe the function of SMS2.[3][4] This guide presents a comparative analysis of these two approaches, highlighting their respective impacts on cellular processes and providing detailed experimental methodologies.

Comparative Effects on Sphingolipid Metabolism

The primary and most direct consequence of both this compound inhibition and SMS2 knockout is the alteration of sphingolipid profiles. While both methods aim to reduce SMS2 activity, their effects on the levels of sphingomyelin and its precursor, ceramide, can differ in magnitude and cellular location.

Genetic knockout of SMS2 in mice leads to a significant reduction in plasma and liver sphingomyelin levels.[2] Conversely, this disruption of sphingomyelin synthesis results in an accumulation of ceramide in these tissues.[2][5] Studies on SMS2 knockout mice have consistently demonstrated these opposing effects on SM and ceramide concentrations.[2][5]

Pharmacological inhibition with agents like D609 has been shown to decrease de novo sphingomyelin synthesis.[6] Similar to genetic knockout, this inhibition can lead to an increase in cellular ceramide levels.[6] However, the extent and duration of this effect are dependent on the concentration and bioavailability of the inhibitor.

Parameter This compound (D609) Inhibition Genetic Knockout of SMS2 References
Plasma Sphingomyelin DecreasedSignificantly Decreased (25-28%)[2]
Liver Sphingomyelin DecreasedSignificantly Decreased[2][5]
Plasma Ceramide IncreasedSignificantly Increased (43%)[2]
Liver Ceramide IncreasedSignificantly Increased[2][5]

Impact on Cellular Signaling and Phenotype

The modulation of SMS2 activity, either through chemical inhibition or genetic deletion, has profound effects on various cellular signaling pathways and results in distinct physiological phenotypes.

One of the key pathways affected is the PLCγ/PI3K/Akt signaling cascade, which is crucial for platelet activation. Both SMS2 knockout and treatment with the SMS2 inhibitor D609 have been shown to inhibit this pathway, leading to a reduction in platelet aggregation, spreading, and in vivo thrombosis.[3] This suggests that both approaches can be effective in studying the role of SMS2 in thrombotic diseases.

Furthermore, SMS2 deficiency has been demonstrated to attenuate lipopolysaccharide (LPS)-induced lung injury.[4] Studies using SMS2 knockout mice showed reduced pulmonary edema and inflammation in response to LPS, a phenotype that was mimicked by the pharmacological inhibition of SMS activity.[4]

Conversely, in the context of liver steatosis, both genetic knockout of SMS2 and its inhibition have been shown to diminish fat accumulation in the liver.[5] This effect is attributed to the resulting increase in ceramide, which in turn suppresses the expression of peroxisome proliferator-activated receptor γ2 (PPARγ2) and its target genes involved in fatty acid uptake.[5]

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane SMS2 SMS2 PLCg PLCγ SMS2->PLCg Activates SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG PI3K PI3K PLCg->PI3K Akt Akt PI3K->Akt Platelet_Activation Platelet Activation (Aggregation, Spreading) Akt->Platelet_Activation Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 Sms2_IN_1 This compound (e.g., D609) Sms2_IN_1->SMS2 Inhibits SMS2_KO Genetic Knockout SMS2_KO->SMS2 Ablates

Figure 1: Simplified signaling pathway illustrating the role of SMS2 in platelet activation and the points of intervention for this compound and genetic knockout.

Experimental Protocols

Generation of SMS2 Knockout Mice

The generation of SMS2 knockout mice typically involves homologous recombination in embryonic stem (ES) cells.[7][8] A targeting vector is designed to replace a critical exon of the Sgms2 gene with a selectable marker, such as a neomycin resistance cassette.[9]

Knockout_Workflow start Design Targeting Vector electroporation Electroporate into ES Cells start->electroporation selection Select for Homologous Recombination electroporation->selection injection Inject Targeted ES Cells into Blastocysts selection->injection transfer Transfer Blastocysts to Foster Mothers injection->transfer chimeras Birth of Chimeric Mice transfer->chimeras breeding Breed Chimeras to Obtain Germline Transmission chimeras->breeding genotyping Genotype Offspring for SMS2 Knockout Allele breeding->genotyping end Establish SMS2 Knockout Mouse Line genotyping->end

Figure 2: Experimental workflow for the generation of SMS2 knockout mice using homologous recombination in embryonic stem cells.

Protocol Outline:

  • Targeting Vector Construction: A targeting vector is created containing sequences homologous to the regions flanking the target exon of the Sgms2 gene. A positive selection marker (e.g., neomycin resistance gene) is inserted to disrupt the exon. A negative selection marker (e.g., diphtheria toxin A) may be included outside the homology arms to select against random integration.

  • ES Cell Transfection: The targeting vector is introduced into mouse ES cells via electroporation.

  • Selection of Targeted Clones: ES cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Surviving colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.

  • Generation of Chimeric Mice: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the knockout allele from the ES cells, indicating germline transmission.

  • Establishment of Knockout Line: Heterozygous mice are interbred to produce homozygous SMS2 knockout mice.

In Vitro Inhibition of SMS2 with this compound (D609)

Pharmacological inhibition of SMS2 in cell culture is a more straightforward approach. D609 is a commonly used inhibitor for these studies.[3][4]

Protocol Outline:

  • Cell Culture: Plate cells of interest (e.g., human pulmonary artery endothelial cells (HPAECs), platelets) at an appropriate density.

  • Inhibitor Preparation: Prepare a stock solution of this compound (D609) in a suitable solvent (e.g., DMSO).

  • Treatment: Treat the cells with the desired concentration of the inhibitor for a specified duration. A vehicle control (e.g., DMSO alone) should be included.

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:

    • SMS Activity Assay: Measure the enzymatic activity of SMS using a fluorescent substrate like C6-NBD-ceramide.[1]

    • Western Blotting: Analyze the phosphorylation status of proteins in relevant signaling pathways (e.g., PLCγ, PI3K, Akt).[3]

    • Lipidomics: Quantify the levels of sphingomyelin and ceramide using mass spectrometry.

Comparison of Methodologies

Feature This compound (Chemical Inhibition) Genetic Knockout of SMS2
Specificity May have off-target effects. D609 is also known to inhibit other enzymes.Highly specific to the SMS2 gene.
Temporal Control Acute and reversible inhibition. Allows for studying the immediate effects of SMS2 blockade.Chronic and irreversible ablation of the gene. May lead to compensatory mechanisms.[10]
Model System Applicable to a wide range of cell lines and in vivo models.Primarily used in whole animal models (mice). Can be achieved in cell lines using CRISPR/Cas9.
Complexity & Cost Relatively simple and cost-effective for in vitro studies.Complex, time-consuming, and expensive to generate knockout animals.
Developmental Effects Can be administered at specific developmental stages.Constitutive knockout can lead to developmental phenotypes that may confound the interpretation of results in adult animals.

Conclusion

Both pharmacological inhibition with this compound and genetic knockout of SMS2 are valuable tools for dissecting the multifaceted roles of this enzyme. The choice between these two approaches depends on the specific research question.

  • This compound (e.g., D609) is well-suited for:

    • Acute studies to investigate the immediate consequences of SMS2 inhibition.

    • High-throughput screening for potential therapeutic agents.

    • Validating findings from genetic models in different cell types or species.

  • Genetic knockout of SMS2 is ideal for:

    • Studying the long-term, systemic effects of SMS2 deficiency.

    • Investigating the role of SMS2 during development.

    • Providing a "gold standard" for the on-target effects of SMS2 modulation, against which pharmacological inhibitors can be benchmarked.

For a comprehensive understanding of SMS2 function, a combinatorial approach, utilizing both chemical inhibitors and genetic models, is often the most powerful strategy. This allows for the corroboration of findings and provides a more complete picture of the biological consequences of targeting this important enzyme. Researchers should carefully consider the advantages and limitations of each method when designing their experiments to ensure the generation of robust and interpretable data.

References

Validating the Specificity of Sms2-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in sphingolipid biology and drug discovery, the selective inhibition of specific enzyme isoforms is paramount for elucidating distinct biological functions and developing targeted therapeutics. This guide provides a comprehensive comparison of the inhibitory activity of Sms2-IN-1 on its target, Sphingomyelin Synthase 2 (SMS2), versus the closely related isoform, Sphingomyelin Synthase 1 (SMS1). The data and protocols presented herein offer a framework for validating the specificity of this potent inhibitor.

Sphingomyelin synthases (SMS) are key enzymes in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG). The two major isoforms, SMS1 and SMS2, while performing the same catalytic reaction, exhibit distinct subcellular localizations and are implicated in different physiological and pathological processes. SMS1 is primarily localized to the Golgi apparatus and is responsible for the majority of cellular SM synthesis. In contrast, SMS2 resides at the plasma membrane and is thought to play a more significant role in signal transduction pathways. Given their distinct roles, isoform-specific inhibitors are invaluable tools for dissecting their individual contributions.

This compound has emerged as a potent and highly selective inhibitor of SMS2. This guide outlines the experimental data and methodologies required to independently verify its specificity for SMS2 over SMS1.

Comparative Inhibitory Activity of this compound

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The specificity of an inhibitor is determined by comparing its IC50 values against different enzyme targets.

InhibitorTarget EnzymeIC50 (nM)Selectivity (fold)
This compound SMS26.5\multirow{2}{*}{150}
SMS11000

This table summarizes the reported inhibitory potency of this compound against human SMS2 and SMS1. The data clearly demonstrates a 150-fold higher selectivity for SMS2.

Experimental Protocols for Specificity Validation

To validate the specificity of this compound, two primary experimental approaches are recommended: a direct biochemical assay using purified enzymes and a cell-based assay to assess the inhibitor's effect in a more physiological context.

Biochemical Assay: In Vitro Enzyme Inhibition

This assay directly measures the enzymatic activity of purified recombinant human SMS1 and SMS2 in the presence of varying concentrations of this compound. The use of a fluorescently labeled substrate, such as NBD-ceramide, allows for sensitive detection of the product, NBD-sphingomyelin.

Materials:

  • Recombinant human SMS1 and SMS2 enzymes

  • This compound

  • NBD-ceramide (substrate)

  • Phosphatidylcholine (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 0.5 mM EDTA)

  • 96-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Enzyme Preparation: Dilute recombinant SMS1 and SMS2 to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would span from 0.1 nM to 10 µM.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, phosphatidylcholine, and NBD-ceramide.

  • Inhibitor Incubation: Add the serially diluted this compound to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the diluted SMS1 or SMS2 to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol mixture).

  • Product Detection: Separate the fluorescent product (NBD-sphingomyelin) from the substrate using thin-layer chromatography (TLC) or a lipid extraction protocol followed by fluorescence measurement.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

Cell-Based Assay: Cellular Sphingomyelin Synthesis Inhibition

This assay measures the ability of this compound to inhibit sphingomyelin synthesis in living cells. To differentiate the activity on SMS1 and SMS2, it is advantageous to use cell lines with altered expression of these enzymes, such as knockout or overexpression systems.

Materials:

  • Cell lines (e.g., HEK293 cells, or genetically modified cells such as SMS2-knockout or SMS1-knockout lines)

  • Cell culture medium and supplements

  • This compound

  • Metabolic labeling reagent (e.g., a fluorescently-tagged or radiolabeled sphingolipid precursor like [³H]serine or NBD-sphingosine)

  • Lysis buffer

  • Lipid extraction solvents

  • Instrumentation for detection (e.g., scintillation counter for radioactivity or a fluorescence microscope/plate reader)

Procedure:

  • Cell Culture: Plate the chosen cell lines in appropriate culture vessels and grow to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control.

  • Metabolic Labeling: Add the metabolic labeling reagent to the culture medium and incubate for a further period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized sphingomyelin.

  • Cell Lysis: Wash the cells to remove excess labeling reagent and then lyse the cells using a suitable lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysates.

  • Analysis: Separate and quantify the labeled sphingomyelin using techniques such as high-performance thin-layer chromatography (HPTLC) followed by autoradiography or fluorescence scanning.

  • Data Analysis: Determine the level of sphingomyelin synthesis at each inhibitor concentration relative to the control. Plot these values against the logarithm of the inhibitor concentration to calculate the cellular IC50.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological context and the experimental design, the following diagrams are provided.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_PM Plasma Membrane cluster_Golgi Golgi Apparatus Signal Signal SMS2 SMS2 Signal->SMS2 Activation? SM_PM Sphingomyelin SMS2->SM_PM DAG_PM Diacylglycerol SMS2->DAG_PM Ceramide_PM Ceramide Ceramide_PM->SMS2 PC_PM Phosphatidylcholine PC_PM->SMS2 SMS1 SMS1 SM_Golgi Sphingomyelin SMS1->SM_Golgi DAG_Golgi Diacylglycerol SMS1->DAG_Golgi Ceramide_Golgi Ceramide Ceramide_Golgi->SMS1 PC_Golgi Phosphatidylcholine PC_Golgi->SMS1 Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Recombinant_Enzymes Purified SMS1 & SMS2 Reaction_B Enzymatic Reaction (NBD-Ceramide) Recombinant_Enzymes->Reaction_B Inhibitor_Titration_B This compound Serial Dilution Inhibitor_Titration_B->Reaction_B Detection_B Fluorescence Detection Reaction_B->Detection_B IC50_B IC50 Determination Detection_B->IC50_B Cell_Culture Cell Culture (e.g., HEK293) Inhibitor_Titration_C This compound Treatment Cell_Culture->Inhibitor_Titration_C Metabolic_Labeling Metabolic Labeling (e.g., [3H]serine) Inhibitor_Titration_C->Metabolic_Labeling Lipid_Extraction Lipid Extraction & Analysis Metabolic_Labeling->Lipid_Extraction IC50_C Cellular IC50 Lipid_Extraction->IC50_C

Unveiling Sphingolipid Dynamics: A Comparative Guide to Sms2-IN-1 and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular signaling and disease, this guide provides a comprehensive comparison of experimental results obtained using the selective Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-1, and their cross-validation with gold-standard mass spectrometry techniques.

This guide delves into the experimental methodologies, presents comparative data in a clear, tabular format, and visualizes the underlying biochemical pathways and workflows to facilitate a deeper understanding of how these powerful tools can be synergistically employed to dissect the function of SMS2.

Experimental Protocols

A clear understanding of the experimental design is paramount for the interpretation of results. Below are detailed protocols for both the inhibition of SMS2 in a cellular context and the subsequent analysis of sphingolipid profiles by mass spectrometry.

Protocol 1: Cellular Inhibition of Sphingomyelin Synthase 2 (SMS2)

This protocol outlines the steps for treating cultured cells with an SMS2 inhibitor to study its effects on sphingolipid metabolism. While the specific inhibitor this compound is highlighted, the general principles can be applied to other selective SMS2 inhibitors.

Materials:

  • Cultured mammalian cells (e.g., Huh7, HEK293)

  • Complete cell culture medium

  • This compound (or other selective SMS2 inhibitor, e.g., D609, or siRNA targeting SMS2)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a complete cell culture medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the SMS2 inhibitor or vehicle control. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay. This is crucial for normalizing the lipidomics data.

  • Sample Storage: Store the cell lysates at -80°C until further analysis by mass spectrometry.

Protocol 2: Quantitative Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general workflow for the extraction and quantification of sphingomyelin and other related lipids from cell lysates using LC-MS/MS.

Materials:

  • Cell lysates from Protocol 1

  • Internal standards (e.g., C17-sphingosine, C17-ceramide, d18:1/12:0-SM)

  • Chloroform

  • Methanol

  • Water

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase HPLC column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell lysate, add a known amount of internal standards.

    • Add methanol and chloroform in a ratio that results in a single-phase solution with the aqueous lysate (typically 1:2:0.8 v/v/v of chloroform:methanol:water).

    • Vortex thoroughly and incubate at room temperature.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet the protein precipitate and separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/methanol/acetonitrile with formic acid and ammonium formate).

    • Detect and quantify the lipid species using the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis or full scan mode for untargeted lipidomics. Specific precursor-product ion transitions for sphingomyelin and ceramide species are used for quantification.

  • Data Analysis:

    • Integrate the peak areas for each lipid species and the corresponding internal standard.

    • Calculate the concentration of each lipid species relative to the protein concentration of the initial cell lysate.

Data Presentation: Cross-Validation of SMS2 Inhibition with Mass Spectrometry

The following table summarizes the quantitative data from a study where the effects of inhibiting SMS2, through siRNA-mediated knockdown, were cross-validated by mass spectrometry. This approach provides a reliable method to confirm the on-target effects of SMS2 inhibition.

Treatment GroupTotal Sphingomyelin (nmol/mg protein)Percent Change from ControlCeramide (nmol/mg protein)Percent Change from Control
Control siRNA 40 ± 3-0.83 ± 0.03-
SMS2 siRNA 35 ± 2↓ 11.5%[1]0.82 ± 0.04~ 0%[1]
SMS1 siRNA 32 ± 5↓ 19.2%[1]0.92 ± 0.04↑ 9.6%[1]
SMS1/2 siRNA 32 ± 4↓ 19.2%[1]0.94 ± 0.03↑ 11.7%[1]

Data adapted from Ding et al., 2008.[1] Values are presented as mean ± S.D. This study utilized siRNA to knockdown SMS2, providing a specific genetic inhibition model to validate against mass spectrometry results.

Visualizing the Molecular Landscape

To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

Sphingomyelin_Synthesis_Pathway Ceramide Ceramide SMS2 SMS2 (Plasma Membrane) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin DAG Diacylglycerol SMS2->SM SMS2->DAG Inhibitor This compound Inhibitor->SMS2 Inhibition

Figure 1. Simplified diagram of the sphingomyelin synthesis pathway catalyzed by SMS2.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_mass_spec Mass Spectrometry Analysis A Cell Culture B Treatment with This compound A->B C Cell Lysis B->C D Lipid Extraction C->D Cross-Validation Point E LC-MS/MS Analysis D->E F Data Quantification E->F

Figure 2. Experimental workflow for cross-validating this compound results with mass spectrometry.

Logical_Relationship A Hypothesis: This compound reduces cellular sphingomyelin B Experimental Approach: Treat cells with this compound A->B C Analytical Validation: Quantify sphingomyelin using Mass Spectrometry B->C D Result: Observed decrease in sphingomyelin levels C->D E Conclusion: Hypothesis Supported D->E

References

A Comparative Guide to the In Vitro and In Vivo Effects of the Sphingomyelin Synthase 2 Inhibitor, Sms2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective Sphingomyelin Synthase 2 (SMS2) inhibitor, Sms2-IN-1, with other methods of SMS2 inhibition. The following sections detail its in vitro efficacy and compare its expected in vivo effects based on studies with other SMS2 inhibitors and knockout animal models. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research.

In Vitro Profile of this compound

This compound is a potent and highly selective inhibitor of SMS2. In vitro enzymatic assays have demonstrated its superior potency and selectivity compared to other known SMS inhibitors.

InhibitorTargetIC50 (nM)Selectivity (over SMS1)Reference
This compound SMS2 6.5 150-fold [1]
SMS11000[1]
Ly93 SMS291>1400-fold[2]
SMS1133,900[2]
D609 SMS1 & SMS2Not specified for each isoform; inhibits both.Non-selective[3]

In Vivo Effects of SMS2 Inhibition: A Comparative Overview

Direct in vivo studies on this compound are not extensively published. However, research on the selective SMS2 inhibitor Ly93 and on SMS2 knockout (KO) mice provides strong evidence for the potential in vivo effects of potent and selective SMS2 inhibition. These studies consistently demonstrate a role for SMS2 in regulating plasma sphingomyelin levels and in the pathogenesis of atherosclerosis.

Effects on Plasma Lipids

Inhibition or genetic deletion of SMS2 has been shown to significantly alter plasma lipid profiles, most notably reducing levels of sphingomyelin (SM).

ModelDietChange in Plasma Sphingomyelin (SM)Change in Plasma CeramideOther Notable Lipid ChangesReference
SMS2 Knockout Mice Chow↓ 25%↑ 43%Increased sphingosine and sphingosine-1-phosphate. No significant change in total cholesterol, phospholipids, or triglycerides.[4][5]
High-Fat↓ 28%Not specifiedNo significant change in other lipids.[4][5]
Ly93-treated C57BL/6J Mice Not specifiedSignificantly decreasedNot specifiedNo obvious effects on liver enzymes.[2]
Effects on Atherosclerosis

The reduction of SMS2 activity has been demonstrated to be atheroprotective in mouse models.

ModelTreatment/Genetic ModificationKey Findings in AtherosclerosisReference
ApoE KO Mice Adenovirus-mediated SMS2 overexpressionIncreased atherosclerotic lesions.[6]
LDLr KO Mice with SMS2 KO Bone Marrow Macrophage-specific SMS2 deficiency↓ 57% atherosclerotic lesions in aortic root; ↓ 42% in the entire aorta. Reduced necrotic core area and macrophage content in lesions.[1][7][8][9]
ApoE KO Mice Oral administration of Ly93Dose-dependent attenuation of atherosclerotic lesions in the aortic root and entire aorta. Reduced macrophage content in lesions.[2]

Signaling Pathways and Experimental Workflows

The inhibition of SMS2 impacts cellular signaling pathways primarily by altering the balance of sphingomyelin and ceramide, key components of cell membranes and important signaling molecules.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Signaling Modulation of Transmembrane Signaling (e.g., NF-κB, PLCγ/PI3K/Akt) Ceramide->Signaling PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Lipid_Rafts Altered Lipid Raft Composition SM->Lipid_Rafts Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition Lipid_Rafts->Signaling Atherosclerosis Reduced Atherosclerosis Signaling->Atherosclerosis

Caption: Inhibition of SMS2 by this compound blocks the conversion of ceramide to sphingomyelin, impacting lipid raft composition and downstream signaling pathways implicated in atherosclerosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis (this compound) B SMS1 and SMS2 Enzyme Activity Assay A->B D Cell-based SMS Activity Assay A->D C Determine IC50 and Selectivity B->C E Animal Model Selection (e.g., ApoE KO Mice) C->E Lead Candidate D->E Cellular Potency F Compound Administration (e.g., Oral Gavage) E->F G Plasma Lipid Analysis (Sphingomyelin, Ceramide) F->G H Atherosclerotic Lesion Quantification F->H

Caption: A typical experimental workflow for the evaluation of a novel SMS2 inhibitor like this compound, from in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from methods used to characterize novel SMS inhibitors.

Objective: To determine the IC50 of a test compound (e.g., this compound) against purified human SMS1 and SMS2.

Materials:

  • Purified recombinant human SMS1 and SMS2 enzymes

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine (PC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplates

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:ammonium hydroxide)

  • Fluorescence plate reader or TLC imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, PC, and the purified SMS enzyme (either SMS1 or SMS2).

  • Add varying concentrations of the test compound (this compound) to the wells of the 96-well plate. Include a DMSO vehicle control.

  • Initiate the reaction by adding NBD-C6-ceramide to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the fluorescently labeled substrate (NBD-C6-ceramide) from the product (NBD-sphingomyelin) using TLC.

  • Visualize and quantify the fluorescent spots on the TLC plate using a suitable imaging system.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Atherosclerosis Study in Apolipoprotein E (ApoE) Knockout Mice

This protocol is based on studies evaluating the anti-atherosclerotic effects of SMS2 inhibition.[2][10][11]

Objective: To assess the effect of an SMS2 inhibitor on the development of atherosclerotic lesions in a mouse model.

Animals:

  • Male ApoE knockout (ApoE-/-) mice (e.g., 6-8 weeks old)

Materials:

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Western-type high-fat diet

  • Equipment for oral gavage

  • Instruments for blood collection and tissue harvesting

  • Reagents for plasma lipid analysis (e.g., enzymatic kits for cholesterol and triglycerides, LC-MS/MS for sphingolipids)

  • Reagents for histological analysis (e.g., Oil Red O, hematoxylin and eosin)

  • Image analysis software

Procedure:

  • Acclimatize ApoE-/- mice for at least one week.

  • Divide the mice into treatment and vehicle control groups.

  • Induce atherosclerosis by feeding all mice a Western-type diet for a specified period (e.g., 12-16 weeks).

  • During the diet period, administer the test compound or vehicle to the respective groups daily via oral gavage.

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the treatment period, collect blood samples for plasma lipid analysis.

  • Euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart for atherosclerotic lesion analysis.

  • En face analysis of the aorta: Stain the entire aorta with Oil Red O to visualize lipid-rich lesions. Capture images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Aortic root analysis: Embed the heart in OCT compound, and collect serial cryosections of the aortic root. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root sections.

  • Perform statistical analysis to compare the lesion areas and plasma lipid levels between the treatment and control groups.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental needs and institutional guidelines.

References

Unveiling the Role of SMS2: A Comparative Guide to Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

This document will delve into the nuances of each technique, presenting a clear, data-driven comparison to aid in the selection of the most appropriate method for your specific research question. We will explore the experimental workflows, quantitative outcomes, and the underlying signaling pathways influenced by the modulation of SMS2 expression.

At a Glance: Comparing Alternative Methods to Validate SMS2 Function

To facilitate a direct comparison, the following table summarizes the key quantitative outcomes observed with each method. These data highlight the varying degrees of SMS2 modulation and the resultant phenotypic changes, offering a snapshot of what can be expected from each experimental approach.

MethodTargetEfficacyKey Quantitative OutcomesReference
siRNA-mediated Knockdown SMS2 mRNA~23% reduction in intracellular Sphingomyelin (SM)- 11% decrease in SM levels.[1] - 20% decrease in Diacylglycerol (DAG) levels.[2][1][2]
CRISPR-Cas9 Knockout SMS2 geneComplete protein ablation- Elimination of the cellular SM pool (in double knockout with SMS1).[3][4] - 71% reduction in necrotic core area in atherosclerotic lesions in mice. - 37% reduction in macrophage content in lesions. - 33% and 52% reduction in free cholesterol and cholesteryl ester levels in the brachiocephalic artery, respectively.[3][4]
Adenovirus-mediated Overexpression SMS2 gene2.7-fold increase in liver SMS2 mRNA- 2.3-fold increase in liver SMS activity. - 38% decrease in HDL-cholesterol. - 61% increase in non-HDL-cholesterol.

In-Depth Analysis of Alternative Methodologies

siRNA-Mediated Knockdown: Transiently Silencing SMS2

Small interfering RNA (siRNA) offers a potent and transient method to silence gene expression at the post-transcriptional level. By introducing siRNA molecules complementary to the SMS2 mRNA sequence, researchers can trigger the degradation of the target mRNA, leading to a temporary reduction in SMS2 protein levels.

Experimental Protocol: siRNA Transfection for SMS2 Knockdown

This protocol provides a general framework for transfecting mammalian cells with SMS2-specific siRNA. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent is crucial for achieving high knockdown efficiency with minimal off-target effects.

  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 30–50% confluency on the day of transfection.

  • siRNA Preparation: Dilute SMS2-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before analysis.

  • Validation: Assess SMS2 knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. Functional assays can then be performed to evaluate the phenotypic consequences of SMS2 depletion.

Experimental Workflow for siRNA-Mediated Knockdown of SMS2

cluster_0 siRNA Transfection cluster_1 Validation & Analysis Cell Seeding Cell Seeding siRNA & Reagent Prep siRNA & Reagent Prep Cell Seeding->siRNA & Reagent Prep Complex Formation Complex Formation siRNA & Reagent Prep->Complex Formation Transfection Transfection Complex Formation->Transfection Incubation Incubation Transfection->Incubation qRT-PCR (mRNA) qRT-PCR (mRNA) Incubation->qRT-PCR (mRNA) mRNA level Western Blot (Protein) Western Blot (Protein) Incubation->Western Blot (Protein) Protein level Functional Assays Functional Assays Western Blot (Protein)->Functional Assays

Workflow for transiently silencing SMS2 using siRNA.

CRISPR-Cas9 Knockout: Permanent Ablation of SMS2 Function

For a more definitive understanding of a gene's function, the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system allows for the permanent and complete knockout of the target gene. This is achieved by introducing a double-strand break in the SMS2 gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a non-functional protein.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of SMS2

This protocol outlines the key steps for generating an SMS2 knockout cell line using CRISPR-Cas9 technology.

  • Guide RNA (gRNA) Design and Synthesis: Design and synthesize two or more gRNAs targeting a critical exon of the SMS2 gene.

  • Vector Construction: Clone the gRNAs into a vector that also expresses the Cas9 nuclease.

  • Transfection/Transduction: Deliver the CRISPR-Cas9 machinery into the target cells using a suitable method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).

  • Selection and Clonal Isolation: Select for successfully transfected/transduced cells and isolate single-cell clones.

  • Genotype Verification: Screen the clones for the desired mutation in the SMS2 gene by PCR and Sanger sequencing.

  • Protein Knockout Confirmation: Confirm the absence of SMS2 protein expression in the knockout clones by Western blot.

  • Phenotypic Analysis: Characterize the functional consequences of SMS2 ablation through various cellular and biochemical assays.

Experimental Workflow for CRISPR-Cas9 Mediated Knockout of SMS2

cluster_0 CRISPR-Cas9 Delivery cluster_1 Clone Generation & Verification gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Transfection/Transduction Transfection/Transduction Vector Construction->Transfection/Transduction Selection & Isolation Selection & Isolation Transfection/Transduction->Selection & Isolation Genotyping (PCR/Sequencing) Genotyping (PCR/Sequencing) Selection & Isolation->Genotyping (PCR/Sequencing) Protein Validation (Western Blot) Protein Validation (Western Blot) Genotyping (PCR/Sequencing)->Protein Validation (Western Blot) Phenotypic Analysis Phenotypic Analysis Protein Validation (Western Blot)->Phenotypic Analysis

Workflow for generating a stable SMS2 knockout cell line.

Adenovirus-Mediated Overexpression: Elevating SMS2 Activity

To investigate the effects of increased SMS2 activity, adenovirus-mediated overexpression provides a highly efficient method for introducing the SMS2 gene into a wide range of dividing and non-dividing cells, both in vitro and in vivo. This approach leads to a significant increase in SMS2 mRNA and protein levels, allowing for the study of gain-of-function phenotypes.

Experimental Protocol: Adenovirus-Mediated Overexpression of SMS2 in Mice

This protocol describes the in vivo administration of an adenovirus expressing SMS2 to mice.

  • Adenovirus Production: Generate a replication-deficient adenovirus carrying the human SMS2 cDNA (AdV-SMS2) and a control vector (e.g., AdV-LacZ).

  • Virus Amplification and Purification: Amplify the viral stocks in a suitable packaging cell line (e.g., HEK293 cells) and purify the viral particles.

  • Titer Determination: Determine the viral titer (plaque-forming units per ml).

  • In Vivo Administration: Intravenously inject a defined number of viral particles (e.g., 2 x 10^11) into the tail vein of mice.

  • Tissue Harvest and Analysis: After a specified period (e.g., 7 days), harvest tissues of interest (e.g., liver) and plasma.

  • Validation of Overexpression: Confirm the overexpression of SMS2 mRNA (qRT-PCR) and protein (Western blot) and measure SMS activity.

  • Phenotypic Analysis: Analyze relevant biological parameters, such as plasma lipoprotein profiles and gene expression changes in the target tissue.

Experimental Workflow for Adenovirus-Mediated Overexpression of SMS2

cluster_0 Adenovirus Preparation cluster_1 In Vivo Overexpression Construct Generation Construct Generation Virus Production & Purification Virus Production & Purification Construct Generation->Virus Production & Purification Titer Determination Titer Determination Virus Production & Purification->Titer Determination Intravenous Injection Intravenous Injection Titer Determination->Intravenous Injection Tissue Harvest Tissue Harvest Intravenous Injection->Tissue Harvest Validation & Phenotypic Analysis Validation & Phenotypic Analysis Tissue Harvest->Validation & Phenotypic Analysis

Workflow for in vivo overexpression of SMS2 using an adenoviral vector.

SMS2 Signaling Pathways

SMS2 plays a crucial role in cellular signaling by catalyzing the final step in sphingomyelin biosynthesis. This process not only influences the lipid composition of cellular membranes, particularly the plasma membrane, but also generates diacylglycerol (DAG), a key second messenger. Recent studies have begun to elucidate the specific signaling pathways modulated by SMS2.

Notably, SMS2 has been shown to enhance the stemness of breast cancer cells through the activation of the NF-κB signaling pathway .[5] Additionally, SMS2 can promote cell migration and invasion by regulating the TGF-β/Smad signaling pathway .[5] These findings highlight the importance of SMS2 in integrating lipid metabolism with key signaling cascades that control cell fate and behavior.

Simplified SMS2 Signaling Pathway

cluster_0 SMS2 Activity cluster_1 Downstream Signaling Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG TGF-beta/Smad Pathway TGF-β/Smad Pathway SMS2->TGF-beta/Smad Pathway regulates NF-kB Pathway NF-κB Pathway DAG->NF-kB Pathway activates Cell Stemness Cell Stemness NF-kB Pathway->Cell Stemness Migration & Invasion Migration & Invasion TGF-beta/Smad Pathway->Migration & Invasion

SMS2 modulates key signaling pathways controlling cell stemness and migration.

Conclusion: Choosing the Right Tool for the Job

The choice between siRNA-mediated knockdown, CRISPR-Cas9 knockout, and adenovirus-mediated overexpression depends on the specific research question.

  • siRNA knockdown is ideal for studying the acute effects of SMS2 depletion and for high-throughput screening applications where transient gene silencing is sufficient.

  • CRISPR-Cas9 knockout provides a definitive loss-of-function model to investigate the long-term consequences of complete SMS2 ablation, both in vitro and in vivo.

  • Adenovirus-mediated overexpression is the method of choice for gain-of-function studies to understand the impact of elevated SMS2 activity.

By employing these alternative methods, researchers can move beyond the use of a single pharmacological inhibitor and gain a more comprehensive and nuanced understanding of the critical role of SMS2 in health and disease. This multi-faceted approach will undoubtedly accelerate the discovery of novel therapeutic strategies targeting this important enzyme.

References

A Researcher's Guide to Selecting and Validating Commercial Sms2-IN-1, a Selective Sphingomyelin Synthase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, lipid metabolism, and drug discovery, the selective inhibition of Sphingomyelin Synthase 2 (SMS2) presents a valuable tool for investigating its role in various physiological and pathological processes. Sms2-IN-1 is a potent and highly selective inhibitor of SMS2, demonstrating significant promise in preclinical studies.[1] However, the reliability and reproducibility of research findings heavily depend on the quality and consistency of the chemical probes used. This guide provides a head-to-head comparison of commercially available this compound sources and offers detailed experimental protocols for in-house validation, empowering researchers to make informed decisions and ensure the integrity of their results.

Commercial Source Comparison

While a direct comparative study evaluating the performance of this compound from different vendors is not publicly available, researchers can leverage the product specifications provided by the suppliers to guide their initial selection. The following table summarizes the information available for this compound from various commercial sources. It is crucial to note that this information is based on the data provided by the vendors and has not been independently verified.

SupplierCatalog NumberPurityReported IC50 (SMS2)Selectivity (over SMS1)Formulation
MedchemExpressHY-102041>98%6.5 nM~150-foldSolid
Cambridge BioscienceHY-10204198.79%6.5 nM~150-foldSolid
Gentaur804-HY-102041-0198.04%6.5 nM~150-foldSolid

Note: The catalog numbers suggest that some vendors may be distributing the same product. Researchers should contact the suppliers directly for batch-specific information and quality control data.

In-House Validation: Experimental Protocols

Given the absence of independent comparative data, it is highly recommended that researchers perform in-house validation of this compound from their chosen supplier. Here are detailed protocols for key experiments to assess the potency and selectivity of the inhibitor.

In Vitro SMS2 Enzymatic Assay

This assay directly measures the inhibitory activity of this compound on the enzymatic activity of human SMS2. The protocol is adapted from the original discovery of a selective SMS2 inhibitor.

Materials:

  • Human SMS2-expressing membrane fractions (or recombinant human SMS2)

  • NBD-C6-ceramide (substrate)

  • Phosphatidylcholine (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the SMS2-expressing membrane fractions.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a mixture of NBD-C6-ceramide and phosphatidylcholine to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).

  • Extract the lipids and separate the fluorescent product (NBD-sphingomyelin) from the fluorescent substrate (NBD-C6-ceramide) using thin-layer chromatography (TLC).

  • Quantify the amount of NBD-sphingomyelin by measuring the fluorescence intensity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SMS2 Engagement Assay

This assay determines the ability of this compound to engage with its target, SMS2, within a cellular context.

Materials:

  • Cells overexpressing a tagged version of SMS2 (e.g., FLAG-SMS2)

  • This compound

  • Cell lysis buffer

  • Affinity beads coupled with a broad-spectrum kinase inhibitor (for target engagement)

  • SDS-PAGE and Western blotting reagents

  • Anti-tag antibody (e.g., anti-FLAG)

Procedure:

  • Treat the FLAG-SMS2 expressing cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Incubate the cell lysates with the affinity beads. Unbound inhibitor will compete with the beads for binding to SMS2.

  • Wash the beads to remove unbound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-FLAG antibody to detect the amount of SMS2 that was pulled down by the beads.

  • A successful engagement of this compound with SMS2 will result in a dose-dependent decrease in the amount of FLAG-SMS2 pulled down by the beads.

SMS2 Signaling Pathway and the Action of this compound

Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG). This reaction primarily occurs at the plasma membrane. The products of this reaction, sphingomyelin and DAG, are important structural components of the cell membrane and also act as signaling molecules involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. This compound selectively inhibits the enzymatic activity of SMS2, leading to a decrease in the production of sphingomyelin and DAG, and an accumulation of the substrate, ceramide.

SMS2_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Ceramide Ceramide SMS2 SMS2 Ceramide->SMS2 Ceramide_effect Apoptosis Cell Cycle Arrest Ceramide->Ceramide_effect Accumulation PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol (DAG) SMS2->DAG SM_effect Membrane Fluidity Signal Transduction SM->SM_effect DAG_effect PKC Activation Signal Transduction DAG->DAG_effect Sms2_IN_1 This compound Sms2_IN_1->SMS2 Inhibition

Caption: The SMS2 signaling pathway and the inhibitory action of this compound.

By providing this comprehensive guide, we aim to equip researchers with the necessary tools to confidently select and validate their this compound reagents, ultimately contributing to more robust and reproducible scientific discoveries.

References

Safety Operating Guide

Navigating the Disposal of Sms2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical Information:

PropertyValueSource
CAS Number2098890-15-2[1][2][3][4]
Molecular FormulaC34H37F6N3O5[2]
Common SolventDimethyl sulfoxide (DMSO)[2]

The molecular formula reveals the presence of six fluorine atoms, classifying it as a fluorine-containing organic compound. Such compounds require careful handling and disposal to mitigate potential environmental impact.[5] Furthermore, it is often supplied dissolved in DMSO, a solvent that can be absorbed through the skin and may carry dissolved substances with it.[6]

Recommended Disposal Procedures for Sms2-IN-1

Given the lack of specific hazard data, this compound and its solutions should be treated as hazardous chemical waste. Adherence to the following step-by-step protocol is essential for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[7][8] Hazardous chemicals can disrupt wastewater treatment processes and contaminate waterways.

  • Designated Hazardous Waste Container: Collect all waste containing this compound (e.g., unused solutions, contaminated media, and disposable equipment) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in DMSO"), and the approximate concentration and quantity.

  • Solid vs. Liquid Waste: If you have solid (powder) this compound waste, it should be collected separately from liquid waste.

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Defacing Labels: After triple-rinsing, deface or remove the original product label from the container.

  • Final Disposal of Container: Once cleaned and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.

4. Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of your hazardous waste container.[9][10] Professional disposal services will ensure the waste is handled and treated in accordance with all federal, state, and local regulations, which may include high-temperature incineration for halogenated organic compounds.[11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Liquid or Solid Waste? ppe->waste_type liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid no_drain Do NOT Pour Down Drain liquid_container->no_drain contact_ehs Contact EHS for Pickup no_drain->contact_ehs solid_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

This guidance provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and environmental responsibility by consulting your institution's specific waste management protocols and adhering to all regulatory requirements.

References

Handling and Disposal of Novel Chemical Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential safety and logistical information for handling novel chemical compounds, such as Sms2-IN-1, where a comprehensive Safety Data Sheet (SDS) may not be readily available. This guidance is based on established best practices for laboratory safety when dealing with substances of unknown toxicity and reactivity.

Risk Assessment and Control

Prior to handling any new chemical entity, a thorough risk assessment is mandatory. This process involves identifying potential hazards, evaluating the risks associated with the planned procedures, and implementing control measures to minimize those risks.

Key Principles of Risk Assessment:

  • Assume Unknowns are Hazardous: Treat any compound with incomplete toxicological data as potentially hazardous.

  • Hierarchy of Controls: Implement controls in the following order of preference:

    • Elimination/Substitution: If possible, use a less hazardous chemical.

    • Engineering Controls: Use equipment to isolate the hazard (e.g., fume hoods, glove boxes).

    • Administrative Controls: Establish safe work practices and procedures (e.g., standard operating procedures, training).

    • Personal Protective Equipment (PPE): Use as a last line of defense.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling novel compounds. The following table summarizes the recommended PPE for various laboratory operations involving a substance like this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or face shieldDouble-gloving with nitrile or neoprene glovesLab coat or chemical-resistant apronN95 respirator or higher, especially if dust is generated
Solution Preparation (Liquid) Safety goggles or face shieldNitrile or neoprene gloves (check for chemical compatibility)Lab coat or chemical-resistant apronWork in a certified chemical fume hood
Experimental Use Safety gogglesAppropriate chemical-resistant glovesLab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges or supplied-air respirator

Experimental Protocols: Safe Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

  • Store the compound in a designated, labeled, and secondary containment away from incompatible materials.

  • Consult any available supplier information for specific storage conditions (e.g., temperature, light sensitivity).

Weighing and Solution Preparation:

  • Perform all manipulations of solid this compound that could generate dust within a chemical fume hood or a balance enclosure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible individual.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Dispose of any contaminated needles or blades in a designated sharps container.

Disposal Procedure:

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Ensure all waste containers are properly labeled with the contents.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and the general workflow for chemical handling and disposal.

PPE_Selection_Workflow start_end start_end decision decision process process ppe_action ppe_action start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment start->risk_assessment inhalation_hazard Potential for Inhalation Hazard? risk_assessment->inhalation_hazard skin_contact_hazard Potential for Skin Contact? inhalation_hazard->skin_contact_hazard No use_fume_hood Use Chemical Fume Hood inhalation_hazard->use_fume_hood  Yes wear_respirator Wear N95 Respirator or Higher inhalation_hazard->wear_respirator  If powder eye_splash_hazard Potential for Eye Splash? skin_contact_hazard->eye_splash_hazard No wear_gloves_coat Wear Gloves & Lab Coat skin_contact_hazard->wear_gloves_coat Yes wear_goggles Wear Safety Goggles/Face Shield eye_splash_hazard->wear_goggles Yes proceed Proceed with Experiment eye_splash_hazard->proceed No use_fume_hood->skin_contact_hazard wear_respirator->skin_contact_hazard wear_gloves_coat->eye_splash_hazard wear_goggles->proceed

Caption: PPE selection workflow for handling novel compounds.

Disposal_Workflow start_end start_end process process waste_cat waste_cat final_step final_step start Experiment Complete: Waste Generated segregate Segregate Waste by Type start->segregate solid_waste Solid Waste (Gloves, Tubes) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles) segregate->sharps_waste label_solid Label Hazardous Solid Waste Container solid_waste->label_solid label_liquid Label Hazardous Liquid Waste Container liquid_waste->label_liquid label_sharps Use Labeled Sharps Container sharps_waste->label_sharps store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store label_sharps->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: General workflow for hazardous chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sms2-IN-1
Reactant of Route 2
Sms2-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.